6-Bromo-2-phenylimidazo[1,2-a]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECUQJPFGTUNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347595 | |
| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4044-98-8 | |
| Record name | 6-Bromo-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism for 6-bromo-2-phenylimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. The document details the core reaction pathway, provides a representative experimental protocol, and presents key quantitative data for the synthesized compound.
Core Synthesis Mechanism
The principal and most widely employed method for the synthesis of this compound is the condensation reaction between 5-bromo-2-aminopyridine and an α-haloketone, typically 2-bromo-1-phenylethanone (phenacyl bromide). This reaction, a variation of the Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis, proceeds through a well-established multi-step mechanism.
The reaction is initiated by a nucleophilic attack of the endocyclic nitrogen atom of 5-bromo-2-aminopyridine on the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final aromatic product.
The overall reaction can be summarized as follows:
The detailed step-by-step mechanism involves three key stages:
-
SN2 Reaction: The synthesis commences with a nucleophilic substitution (SN2) reaction. The more nucleophilic endocyclic nitrogen atom of the pyridine ring in 5-bromo-2-aminopyridine attacks the α-carbon of 2-bromo-1-phenylethanone, displacing the bromide ion. This step results in the formation of a key intermediate, the N-phenacyl-2-amino-5-bromopyridinium salt.
-
Intramolecular Cyclization: The exocyclic amino group of the pyridinium salt intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the phenacyl group. This intramolecular condensation leads to the formation of a five-membered dihydropyrimidine ring fused to the pyridine ring, creating a bicyclic alcohol intermediate.
-
Dehydration and Aromatization: The final step involves the acid- or base-catalyzed dehydration of the alcohol intermediate. The elimination of a water molecule results in the formation of the stable, aromatic this compound.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of this compound, compiled from established methodologies for similar compounds.
Materials:
-
5-Bromo-2-aminopyridine
-
2-Bromo-1-phenylethanone (phenacyl bromide)
-
Ethanol (or aqueous ethanol)
-
Sodium bicarbonate (NaHCO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask, add 5-bromo-2-aminopyridine (1.0 eq) and ethanol. Stir the mixture until the starting material is fully dissolved.
-
Addition of Reagents: Add 2-bromo-1-phenylethanone (1.0-1.2 eq) to the solution. Subsequently, add a base such as sodium bicarbonate (2.0 eq) or DBU (1.5 eq).
-
Reaction Conditions: The reaction mixture can be stirred at room temperature or heated to reflux (approximately 78 °C for ethanol) for a period ranging from 2 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent system (e.g., ethanol/water), to afford this compound as a solid.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product, this compound.
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 5-Bromo-2-aminopyridine | 5-Bromopyridin-2-amine | C₅H₅BrN₂ | 173.01 | Solid | - | - | - |
| 2-Bromo-1-phenylethanone | 2-Bromo-1-phenylethan-1-one | C₈H₇BrO | 199.04 | Solid | - | - | - |
| This compound | This compound | C₁₃H₉BrN₂ | 273.13 | Solid | Typically 70-90% | 8.05 (s, 1H), 7.82 (d, J = 7.3 Hz, 2H), 7.55 (d, J = 9.4 Hz, 1H), 7.48 (t, J = 7.3 Hz, 2H), 7.44-7.37 (m, 1H), 7.34 (d, J = 9.4 Hz, 1H)[1] | 156.4, 141.7, 141.1, 132.3, 129.0, 128.9, 127.2, 122.6, 118.7, 107.9[1] |
Note: The provided NMR data is for a closely related derivative, 3-(6-bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one, and serves as a representative example of the expected chemical shifts for the core structure.[1] The yield is an estimated range based on similar reported reactions.
This guide serves as a foundational resource for the synthesis of this compound. Researchers are encouraged to consult the primary literature for specific variations and optimizations of the described protocol.
References
Spectroscopic and Synthetic Profile of 6-Bromo-2-phenylimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the heterocyclic compound 6-Bromo-2-phenylimidazo[1,2-a]pyridine. This molecule is of significant interest in medicinal chemistry and drug discovery due to its privileged imidazo[1,2-a]pyridine scaffold, which is a core component of numerous biologically active compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.
Core Spectroscopic Data
While a complete, publicly available, experimentally determined dataset for this compound is not available in a single source, the following tables summarize the key physical properties and expected spectroscopic characteristics based on available data for closely related analogs and general principles of NMR and mass spectrometry.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrN₂ | Sigma-Aldrich |
| Molecular Weight | 273.13 g/mol | Sigma-Aldrich |
| Appearance | Solid | Sigma-Aldrich |
Table 2: Predicted ¹H NMR Spectroscopic Data
The following are predicted chemical shifts (δ) and coupling constants (J) for the aromatic protons of this compound. These predictions are based on the analysis of related imidazo[1,2-a]pyridine structures. The exact values may vary depending on the solvent and experimental conditions.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-3 | ~7.8 - 8.0 | s | - |
| H-5 | ~7.5 - 7.7 | d | J ≈ 9.0 |
| H-7 | ~7.1 - 7.3 | dd | J ≈ 9.0, 2.0 |
| H-8 | ~8.1 - 8.3 | d | J ≈ 2.0 |
| Phenyl H (ortho) | ~7.8 - 8.0 | m | - |
| Phenyl H (meta, para) | ~7.3 - 7.5 | m | - |
Table 3: Predicted ¹³C NMR Spectroscopic Data
Predicted chemical shifts for the carbon atoms of this compound are provided below. These are estimations based on data from analogous structures.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~145 - 147 |
| C-3 | ~110 - 112 |
| C-5 | ~125 - 127 |
| C-6 | ~115 - 117 |
| C-7 | ~120 - 122 |
| C-8 | ~128 - 130 |
| C-9a | ~140 - 142 |
| Phenyl C (ipso) | ~133 - 135 |
| Phenyl C (ortho) | ~126 - 128 |
| Phenyl C (meta) | ~128 - 130 |
| Phenyl C (para) | ~129 - 131 |
Table 4: Mass Spectrometry Data
| Parameter | Value |
| Ionization Mode | Electrospray (ESI) or Electron Impact (EI) |
| Expected [M+H]⁺ | m/z 273.00, 275.00 (due to Br isotopes) |
| Expected [M]⁺ | m/z 272.99, 274.99 (due to Br isotopes) |
Experimental Protocols
The synthesis of this compound can be achieved through the condensation of a substituted 2-aminopyridine with an α-haloketone. A general and reliable method is the reaction of 2-amino-5-bromopyridine with 2-bromoacetophenone.
Synthesis of this compound
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in ethanol, add 2-bromoacetophenone (1.1 eq) and sodium bicarbonate (2.0 eq).
-
The reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.
Characterization:
The purified product should be characterized by the following methods to confirm its identity and purity:
-
¹H NMR Spectroscopy: To determine the proton chemical environment.
-
¹³C NMR Spectroscopy: To identify the carbon skeleton.
-
Mass Spectrometry: To confirm the molecular weight and isotopic pattern of bromine.
-
Melting Point: To assess the purity of the compound.
Visualizing the Synthetic Pathway
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
1H NMR and 13C NMR of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
An In-depth Technical Guide to the ¹H and ¹³C NMR of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for the compound this compound. This analysis is crucial for the structural elucidation and quality control of this important heterocyclic scaffold, which is a common motif in medicinal chemistry.
Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, as reported in the scientific literature. The data has been compiled from various sources to provide a comprehensive reference.
Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Reference |
| H-5 | 7.53 - 7.54 | d | 9.5 - 9.77 | [1][2] |
| H-7 | 7.23 | dd | 9.5, 1.9 | [1] |
| H-8 | 8.19 - 8.26 | m | [1][2][3] | |
| H-3 | 7.75 - 7.82 | s | [1][3] | |
| Phenyl-H | 7.30 - 7.48 | m | [1][2] | |
| Phenyl-H | 7.86 - 7.96 | m | [2][3] |
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ) ppm | Reference |
| C-2 | 146.4 | [2] |
| C-3 | 108.3 | [2] |
| C-5 | 118.0 | [2] |
| C-6 | 107.1 | [2] |
| C-7 | 128.3 | [2] |
| C-8 | 125.5 | [2] |
| C-8a | 144.0 | [2] |
| C-ipso (Phenyl) | 133.0 | [2] |
| C-ortho (Phenyl) | 126.1 | [2] |
| C-meta (Phenyl) | 128.8 | [2] |
| C-para (Phenyl) | 128.2 | [2] |
Experimental Protocols
The following is a representative experimental protocol for the acquisition of NMR data for imidazo[1,2-a]pyridine derivatives.
Sample Preparation and NMR Acquisition
-
Sample Preparation : A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[3] Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).[3]
-
Instrumentation : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument.[2][3]
-
¹H NMR Parameters : A typical pulse sequence for ¹H NMR is a standard pulse-acquire experiment. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Parameters : For ¹³C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum to single lines for each carbon atom. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary to achieve an adequate signal-to-noise ratio.
Visualization of Structure and NMR Workflow
Diagram 1: Numbering of this compound
Caption: IUPAC numbering scheme for the this compound core structure.
Diagram 2: General Workflow for NMR Analysis
Caption: A simplified workflow diagram for the NMR analysis of a small molecule.
References
An In-depth Technical Guide to the Physical and Chemical Properties of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry. This core structure is present in a variety of biologically active molecules, demonstrating a wide range of pharmacological properties including anti-inflammatory, antiviral, and anticancer activities. The presence of the bromine atom and the phenyl group on the imidazo[1,2-a]pyridine core offers opportunities for further functionalization and modulation of its physicochemical and biological properties. This technical guide provides a comprehensive overview of the known physical, chemical, and biological characteristics of this compound, along with relevant experimental protocols and pathway diagrams.
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and development as a potential therapeutic agent. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₉BrN₂ | [1][2] |
| Molecular Weight | 273.13 g/mol | [1][2] |
| Melting Point | 201-202 °C | |
| Density | 1.48 g/cm³ | |
| Appearance | Solid | [2] |
| InChI Key | JECUQJPFGTUNCJ-UHFFFAOYSA-N | [2] |
| SMILES | Brc1ccc2nc(cn2c1)-c3ccccc3 | [2] |
| Solubility | Limited solubility in dichloromethane was observed for a related compound. Specific quantitative data for this compound in common organic solvents is not readily available in the cited literature. |
Spectral Data
Spectroscopic analysis is essential for the identification and characterization of this compound. While specific spectral data for the title compound is not available in the searched literature, data for a closely related derivative, 3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one, provides valuable insights into the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables present the ¹H and ¹³C NMR data for 3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one, which can be used as a reference for interpreting the spectra of this compound. The spectra were recorded in CDCl₃.[3]
¹H NMR Data of 3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one [3]
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 8.05 | s | - | 1H |
| 7.82 | d | 7.3 | 2H |
| 7.55 | d | 9.4 | 1H |
| 7.48 | t | 7.3 | 2H |
| 7.44-7.37 | m | - | 1H |
| 7.34 | d | 9.4 | 1H |
| 4.65 | t | 7.9 | 2H |
| 3.85 | t | 7.9 | 2H |
¹³C NMR Data of 3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one [3]
| Chemical Shift (δ, ppm) | |---|---| | 156.4 | | 141.7 | | 141.1 | | 132.3 | | 129.0 (t, J = 18.0 Hz) | | 127.2 | | 122.6 | | 118.7 | | 107.9 | | 63.3 | | 45.3 |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) data for 3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one confirms its molecular formula.
HRMS Data of 3-(6-Bromo-2-phenylimidazo[1,2-a]pyridin-3-yl)oxazolidin-2-one [3]
| Ion | Calculated m/z | Found m/z |
| [M + H]⁺ | 358.0191 | 358.0179 |
Experimental Protocols
Synthesis of this compound
A general and widely used method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with a phenacyl bromide. The following is a representative protocol that can be adapted for the synthesis of this compound.
Reaction Scheme:
General synthesis of this compound.
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromo-1-phenylethanone (α-bromoacetophenone)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) and 2-bromo-1-phenylethanone (1.0 eq) in ethanol.
-
Add sodium bicarbonate (1.0-1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent such as ethyl acetate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Biological Activity and Signaling Pathways
Imidazo[1,2-a]pyridine derivatives have been extensively studied for their potential as anticancer agents. Research has shown that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines.
Induction of Apoptosis in Cancer Cells
Studies on imidazo[1,2-a]pyridine derivatives have revealed their ability to trigger the intrinsic apoptotic pathway in cancer cells. This pathway is initiated by intracellular stress and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. The process involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Furthermore, the anti-cancer activity of some imidazo[1,2-a]pyridines has been linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis. The tumor suppressor protein p53 also plays a role in mediating the apoptotic effects of these compounds.
The following diagram illustrates the proposed signaling pathway for apoptosis induction by imidazo[1,2-a]pyridine derivatives in cancer cells.
Proposed apoptotic signaling pathway of imidazo[1,2-a]pyridines.
Safety Information
Based on the available safety data, this compound is classified with the GHS07 pictogram and the signal word "Warning". It is considered harmful if swallowed (H302).[2]
Hazard and Safety Data [2]
| Category | Information |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statement | H302: Harmful if swallowed |
| Hazard Class | Acute Toxicity 4 (Oral) |
| Storage Class | 13 - Non-Combustible Solids |
Conclusion
This compound is a compound with significant potential in the field of medicinal chemistry, stemming from the established biological activities of the imidazo[1,2-a]pyridine scaffold. While a comprehensive dataset for this specific molecule is still emerging, the available information on its physicochemical properties, along with data from closely related analogs, provides a strong foundation for further research and development. The synthetic routes are well-established, and the initial insights into its biological activity, particularly its pro-apoptotic effects in cancer cells, warrant more in-depth investigation. This technical guide serves as a valuable resource for scientists and researchers interested in exploring the therapeutic potential of this promising compound.
References
Crystal Structure of 6-Bromo-2-phenylimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural and synthetic aspects of 6-Bromo-2-phenylimidazo[1,2-a]pyridine. While the specific crystal structure for this compound is not publicly available, this document presents detailed crystallographic data for the closely related analogue, 6-Bromo-2-methylimidazo[1,2-a]pyridine, to offer valuable structural insights. Furthermore, this guide outlines detailed experimental protocols for the synthesis of this compound and the general methodology for its characterization by single-crystal X-ray diffraction. Additionally, it explores the potential biological significance of this class of compounds by illustrating a key signaling pathway implicated in their anticancer activity.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This privileged scaffold is present in numerous compounds with demonstrated anti-inflammatory, antiviral, and anticancer properties.[3] The introduction of various substituents onto the imidazo[1,2-a]pyridine core allows for the fine-tuning of their biological and physicochemical properties. The 6-bromo-2-phenyl substitution pattern is of particular interest, combining the potential for further functionalization at the bromine position with the steric and electronic influence of the phenyl group. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
Crystal Structure Analysis
As of the latest literature review, a complete single-crystal X-ray diffraction study for this compound has not been reported. However, the crystal structure of the closely related compound, 6-Bromo-2-methylimidazo[1,2-a]pyridine, provides a valuable reference for understanding the geometric and packing features of this class of molecules. The crystallographic data for 6-Bromo-2-methylimidazo[1,2-a]pyridine is summarized in the table below.
Crystallographic Data for 6-Bromo-2-methylimidazo[1,2-a]pyridine
| Parameter | Value |
| Chemical Formula | C₈H₇BrN₂ |
| Formula Weight | 211.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 3.9883 |
| b (Å) | 17.853 |
| c (Å) | 11.2011 |
| α (°) | 90.00 |
| β (°) | 91.622 |
| γ (°) | 90.00 |
| Volume (ų) | 797.4 |
| Z | 4 |
| Density (calculated) | 1.758 g/cm³ |
| Absorption Coefficient (mm⁻¹) | 5.34 |
| R-factor | 0.0797 |
| Data obtained from the Crystallography Open Database (COD) entry 7225946[4] |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[3] The following protocol is a representative procedure for the synthesis of the title compound.
Materials:
-
5-Bromo-2-aminopyridine
-
2-Bromoacetophenone (α-bromoacetophenone)
-
Anhydrous ethanol
-
Sodium bicarbonate (NaHCO₃)
Procedure:
-
In a round-bottom flask, dissolve 5-Bromo-2-aminopyridine (1 eq.) in anhydrous ethanol.
-
Add 2-Bromoacetophenone (1 eq.) to the solution.
-
Add sodium bicarbonate (1.5 eq.) to the reaction mixture to act as a base.
-
Reflux the mixture with stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
Single-Crystal X-ray Diffraction
The following is a general protocol for the determination of a crystal structure using single-crystal X-ray diffraction.
Procedure:
-
Crystal Growth: Grow single crystals of the purified compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.
-
Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.
-
Data Collection: Mount the goniometer head on the X-ray diffractometer. A stream of cold nitrogen gas is often used to cool the crystal, which minimizes thermal motion and radiation damage. The diffractometer, equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector, is used to collect diffraction data by rotating the crystal through a series of angles.
-
Data Reduction: The raw diffraction images are processed to integrate the intensities of the diffraction spots and apply corrections for factors such as polarization, Lorentz factor, and absorption.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and thermal parameters are then refined using full-matrix least-squares methods to achieve the best fit between the observed and calculated structure factors.
-
Structure Validation: The final refined structure is validated using crystallographic software to check for geometric consistency and other potential issues. The final crystallographic data, including atomic coordinates, bond lengths, bond angles, and thermal parameters, are deposited in a crystallographic database such as the Cambridge Crystallographic Data Centre (CCDC).
Visualizations
Apoptotic Signaling Pathway of 6-Substituted Imidazo[1,2-a]pyridines
Studies on 6-substituted imidazo[1,2-a]pyridines have shown that they can induce apoptosis in colon cancer cell lines.[5] The proposed mechanism involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[5]
Caption: Proposed apoptotic pathway induced by 6-substituted imidazo[1,2-a]pyridines.
Experimental Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from the synthesis of this compound to its structural characterization.
Caption: Workflow for the synthesis and structural analysis of the target compound.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, the data from analogous structures and established synthetic routes provide a solid foundation for further research. The imidazo[1,2-a]pyridine scaffold continues to be a promising area for the development of new therapeutic agents. The detailed protocols and workflow diagrams presented in this guide are intended to facilitate future investigations into the synthesis, structural characterization, and biological evaluation of this and related compounds, ultimately contributing to the advancement of medicinal chemistry and drug discovery.
References
- 1. This compound | 4044-98-8 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 4044-98-8 [sigmaaldrich.com]
- 5. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Novel 6-Bromo-2-phenylimidazo[1,2-a]pyridine Analogs: Synthesis, Characterization, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, featured in numerous clinically used drugs such as zolpidem and alpidem. Its unique structural and electronic properties have made it a versatile core for the development of a wide array of therapeutic agents. Among its various substituted derivatives, 6-bromo-2-phenylimidazo[1,2-a]pyridine analogs have emerged as a promising class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the fundamental characteristics of these novel analogs, focusing on their synthesis, spectral characterization, and significant biological findings.
Synthesis of this compound Analogs
The synthesis of the this compound core and its derivatives is most commonly achieved through the condensation reaction between a substituted 2-aminopyridine and an α-haloketone. A variety of synthetic methodologies have been developed to improve yields, simplify procedures, and introduce molecular diversity.
One prevalent and efficient method involves the one-pot reaction of 2-amino-5-bromopyridine with a substituted phenacyl bromide.[1] This reaction typically proceeds in the presence of a base, such as sodium bicarbonate, in a suitable solvent like ethanol or under solvent-free conditions.[1] Multicomponent reactions, involving an aminopyridine, an aldehyde, and an alkyne, also provide a powerful strategy for the convergent synthesis of these scaffolds.
A general synthetic workflow for the preparation of this compound analogs is depicted below.
Caption: General reaction scheme for the synthesis of this compound analogs.
Spectroscopic Characterization
The structural elucidation of novel this compound analogs relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the successful synthesis and determining the precise structure of these compounds.
¹H NMR: The proton NMR spectra of 6-bromo-2-phenylimidazo[1,2-a]pyridines exhibit characteristic signals for the protons of the fused ring system and the phenyl substituent. The proton at position 5 of the imidazo[1,2-a]pyridine core typically appears as a singlet at a downfield chemical shift. The protons on the pyridine ring and the phenyl ring show distinct splitting patterns depending on the substitution.
¹³C NMR: The carbon NMR spectra provide valuable information about the carbon framework of the molecule. The number of signals corresponds to the number of unique carbon atoms, and their chemical shifts are indicative of their chemical environment.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula with high accuracy.
The table below summarizes the characteristic spectral data for the parent compound, this compound.
| Compound | Molecular Formula | Molecular Weight | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| This compound | C₁₃H₉BrN₂ | 273.13[2] | 8.05 (s, 1H), 7.82 (d, J = 7.3 Hz, 2H), 7.55 (d, J = 9.4 Hz, 1H), 7.48 (t, J = 7.3 Hz, 2H), 7.44-7.37 (m, 1H), 7.34 (d, J = 9.4 Hz, 1H)[3] | 156.4, 141.7, 141.1, 132.3, 129.0, 127.2, 122.6, 118.7, 107.9[3] |
Biological Activities and Signaling Pathways
This compound analogs have demonstrated a remarkable range of biological activities, positioning them as promising candidates for drug discovery in various therapeutic areas.
Anticancer Activity
A significant body of research has focused on the anticancer potential of this class of compounds. They have been shown to inhibit the proliferation of various cancer cell lines, including those of the colon, breast, and lung.[4][5] The mechanisms underlying their anticancer effects are often multifactorial and can involve the inhibition of key signaling pathways implicated in cancer progression.
Wnt/β-catenin Signaling Pathway Inhibition: Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in many cancers, particularly colorectal cancer.[6] These compounds can downregulate the expression of Wnt target genes, such as c-myc and cyclin D1, leading to cell cycle arrest and apoptosis.[6] The inhibitory action of these compounds appears to be independent of GSK-3β activity.[6]
Caption: Proposed mechanism of Wnt/β-catenin pathway inhibition by imidazo[1,2-a]pyridine analogs.
Kinase Inhibition: The imidazo[1,2-a]pyridine scaffold has been explored for its ability to inhibit various protein kinases that are crucial for cancer cell survival and proliferation. Analogs have been developed as inhibitors of PI3K (Phosphoinositide 3-kinase) and Aurora kinases, both of which are attractive targets for cancer therapy.
The table below presents a selection of this compound analogs and their reported anticancer activities.
| Analog | Target Cancer Cell Line | Activity (IC₅₀) | Reference |
| 6-bromo-2-(substituted phenyl)imidazo[1,2-a]pyridines | HT-29 (Colon) | Varies with substitution | [4] |
| 6-bromo-2-(substituted phenyl)imidazo[1,2-a]pyridines | Caco-2 (Colon) | Varies with substitution | [4] |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivatives | Multiple cancer cell lines | Submicromolar to nanomolar | [2] |
Antibacterial and Antituberculosis Activity
Certain this compound analogs have demonstrated promising activity against various bacterial strains. Notably, ethyl-6-bromo-2-((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate has been identified as a narrow-spectrum inhibitor of Streptococcus pneumoniae. This compound targets the FtsZ protein, a key component of the bacterial cell division machinery.
Furthermore, the imidazo[1,2-a]pyridine core is being actively investigated for the development of new antituberculosis agents. Analogs have shown potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[7] Some of these compounds are believed to exert their effect by inhibiting essential mycobacterial enzymes.[7]
Experimental Protocols
General Procedure for the Synthesis of this compound
The following is a representative experimental protocol for the synthesis of the parent compound. Modifications to this procedure can be made to synthesize various analogs by using appropriately substituted starting materials.
Materials:
-
2-Amino-5-bromopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 mmol) in ethanol (10 mL), add 2-bromoacetophenone (1.1 mmol) and sodium bicarbonate (1.5 mmol).
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
General Procedure for Spectroscopic Characterization
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
-
Samples are dissolved in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry:
-
Mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
High-resolution mass spectra (HRMS) are recorded on a time-of-flight (TOF) or Orbitrap mass spectrometer.
Conclusion
Novel this compound analogs represent a versatile and promising class of compounds with significant potential in drug discovery. Their straightforward synthesis, coupled with a diverse range of potent biological activities, particularly in the areas of oncology and infectious diseases, makes them attractive candidates for further investigation and development. This technical guide provides a foundational understanding of their basic characterization, which will be invaluable for researchers and scientists working to unlock the full therapeutic potential of this important heterocyclic scaffold.
References
- 1. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of 6-(imidazo[1,2-a] pyridin-6-yl) quinazolin-4(3H)-one derivatives as potent anticancer agents by dual targeting Aurora kinase and ROR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile of 6-Bromo-2-phenylimidazo[1,2-a]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-Bromo-2-phenylimidazo[1,2-a]pyridine in common laboratory solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on qualitative solubility information derived from synthetic and purification procedures, alongside detailed experimental protocols for determining solubility.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₉BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 273.13 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound and structurally related compounds in various common laboratory solvents. This information has been inferred from literature describing their synthesis, purification, and use in reactions.
| Solvent | Compound | Observation | Inference | Source |
| Dimethyl Sulfoxide (DMSO) | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | Used as a reaction solvent for synthesis. | Likely Soluble | --INVALID-LINK-- |
| Ethanol | 2-Phenylimidazo[1,2-a]pyridine | Used as a solvent for dissolving the compound for a reaction. | Likely Soluble | --INVALID-LINK-- |
| Ethyl Acetate | 6-Bromoimidazo[1,2-a]pyridine | Used for extraction and as a component of the recrystallization solvent. | Likely Soluble | --INVALID-LINK-- |
| n-Hexane | 6-Bromoimidazo[1,2-a]pyridine | Used as an anti-solvent for recrystallization. | Likely Poorly Soluble | --INVALID-LINK-- |
| Water | 6-Bromoimidazo[1,2-a]pyridine | The compound is extracted from an aqueous solution using an organic solvent. | Likely Poorly Soluble | --INVALID-LINK-- |
| Toluene | 2-Phenylimidazo[1,2-a]pyridine | Used as a solvent for dissolving the compound for a reaction. | Likely Soluble | --INVALID-LINK-- |
| Methanol | 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine | Stated to be soluble in methanol. | Potentially Soluble | --INVALID-LINK-- |
Experimental Protocols for Solubility Determination
For researchers wishing to obtain quantitative solubility data for this compound, the following established methods are recommended.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.
Methodology:
-
Preparation: An excess amount of the solid compound is added to a known volume of the solvent of interest in a sealed vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.
-
Separation: The resulting saturated solution is carefully separated from the excess solid. This is commonly achieved through centrifugation followed by filtration using a fine-pored filter (e.g., 0.22 µm) to remove all undissolved particles.
-
Quantification: The concentration of the compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL, µg/mL, or mol/L).
Initial Biological Screening of 6-Bromo-2-phenylimidazo[1,2-a]pyridine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the initial biological screening of a key analogue, 6-Bromo-2-phenylimidazo[1,2-a]pyridine. While comprehensive screening data for this specific compound is limited in publicly available literature, this document synthesizes findings from closely related derivatives to provide a representative overview of its potential biological profile. This guide covers potential anticancer and antimicrobial activities, plausible mechanisms of action, and detailed experimental protocols for screening.
Chemical Structure
Compound: this compound CAS Number: 4044-98-8 Molecular Formula: C₁₃H₉BrN₂ Structure:

Synthesis
The synthesis of this compound can be achieved through several established methods. A common approach involves the condensation of 2-amino-5-bromopyridine with an α-haloketone, such as 2-bromoacetophenone.
A general synthetic scheme is as follows:
Caption: General synthetic route for this compound.
A typical synthesis protocol involves reacting 2-amino-5-bromopyridine with 2-bromoacetophenone in a suitable solvent, such as ethanol or DMF, often in the presence of a base like sodium bicarbonate, and heating the mixture to reflux.[1][2]
Biological Activities
Based on the screening of analogous compounds, this compound is predicted to exhibit anticancer and antimicrobial activities.
Anticancer Activity
Derivatives of imidazo[1,2-a]pyridine have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] Studies on 6-substituted imidazo[1,2-a]pyridines have shown potent activity against colon cancer cell lines such as HT-29 and Caco-2.[3]
Table 1: Representative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference |
| Imidazo[1,2-a]pyridines | HCC1937 (Breast) | IC₅₀ | 45 - 79.6 | [4][5] |
| 6-substituted Imidazo[1,2-a]pyridines | HT-29 (Colon) | IC₅₀ | < 10 | [3] |
| 6-substituted Imidazo[1,2-a]pyridines | Caco-2 (Colon) | IC₅₀ | < 10 | [3] |
| Imidazo[1,2-a]pyridine Hybrids | A549 (Lung) | IC₅₀ | 50.56 | [6] |
| Imidazo[1,2-a]pyridine Hybrids | HepG2 (Liver) | IC₅₀ | 51.52 | [6] |
Note: The data presented are for structurally related compounds and serve as an indicator of potential activity for this compound.
Antimicrobial Activity
The imidazo[1,2-a]pyridine scaffold is also associated with antimicrobial properties. Various derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria.[7]
Table 2: Representative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound Class | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
| Imidazo[1,2-a]pyrimidine Derivatives | Staphylococcus aureus | MIC | Not specified | [7] |
| Imidazo[1,2-a]pyrimidine Derivatives | Gram-positive & Gram-negative strains | MIC | Not specified | [7] |
| Azo-linked Imidazo[1,2-a]pyridines | Escherichia coli | MIC | 500 - 700 | [8] |
| Azo-linked Imidazo[1,2-a]pyridines | Klebsiella pneumoniae | MIC | 500 - 700 | [8] |
Note: The data presented are for structurally related compounds and serve as an indicator of potential activity for this compound.
Potential Mechanisms of Action
Anticancer Mechanism: Apoptosis Induction
Studies on 6-substituted imidazo[1,2-a]pyridines suggest that their anticancer effects are mediated through the induction of apoptosis.[3] This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[3]
Caption: Plausible apoptotic pathway induced by this compound.
Anti-inflammatory Mechanism: STAT3/NF-κB Pathway Modulation
A novel imidazo[1,2-a]pyridine derivative has been shown to exert anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which is also implicated in cancer progression.[9]
Caption: Potential modulation of the STAT3/NF-κB pathway.
Experimental Protocols
The following are representative protocols for the initial biological screening of this compound, adapted from methodologies used for similar compounds.
In Vitro Anticancer Activity: MTT Assay
This protocol determines the cytotoxic effect of the compound on cancer cell lines.[4]
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HT-29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial strains.[10][11]
Caption: Workflow for the broth microdilution assay.
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a bacterial inoculum (e.g., S. aureus, E. coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial suspension to each well containing the compound dilutions.
-
Controls: Include a positive control (wells with bacteria and no compound) and a negative control (wells with broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
While a comprehensive biological screening profile for this compound is not extensively documented, the available data on structurally similar compounds strongly suggest its potential as a valuable scaffold for the development of novel anticancer and antimicrobial agents. The plausible mechanisms of action, including apoptosis induction and modulation of inflammatory pathways, warrant further investigation. The experimental protocols provided herein offer a robust framework for conducting such initial screenings. Further studies are essential to fully elucidate the biological activity and therapeutic potential of this specific compound.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemmethod.com [chemmethod.com]
- 7. Post Groebke-Blackburn multicomponent protocol: synthesis of new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
In-depth Technical Guide: Thermogravimetric Analysis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 6-Bromo-2-phenylimidazo[1,2-a]pyridine. Due to the absence of specific experimental TGA data for this compound in published literature, this guide presents a predictive analysis based on structurally similar brominated heterocyclic compounds, alongside a detailed, standardized experimental protocol for its analysis. The information herein is intended to guide researchers in designing and interpreting TGA experiments for this and related molecules.
Predicted Thermal Decomposition Data
The following table summarizes the anticipated quantitative data from the thermogravimetric analysis of this compound. This data is extrapolated from the thermal behavior of other brominated heterocyclic compounds and should be considered as a baseline for experimental design. Actual experimental results may vary.
| Parameter | Predicted Value | Notes |
| Onset Decomposition Temperature (Tonset) | 250 - 350 °C | The initial temperature at which significant weight loss begins. The C-Br bond is a potential initial point of cleavage. |
| Peak Decomposition Temperature (Tpeak) | 300 - 400 °C | The temperature at which the maximum rate of weight loss occurs. |
| Primary Weight Loss (%) | 50 - 70% | Corresponds to the initial fragmentation of the molecule, likely involving the loss of bromine and cleavage of the phenyl group. |
| Secondary Decomposition Temperature Range | 400 - 600 °C | Further degradation of the core imidazo[1,2-a]pyridine ring structure. |
| Residual Mass at 600 °C (%) | < 10% | Under an inert atmosphere (e.g., Nitrogen), significant volatilization is expected, leaving minimal char. |
Note: This data is predictive and not based on direct experimental measurement for this compound.
Experimental Protocol: Thermogravimetric Analysis
This section details a standardized protocol for conducting the thermogravimetric analysis of a crystalline organic solid such as this compound.
2.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800 °C is required. The instrument should have a controlled purge gas system.
2.2. Sample Preparation
-
Ensure the this compound sample is in a dry, powdered form.
-
Accurately weigh 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[1]
-
Record the exact initial sample mass.
2.3. TGA Method Parameters
| Parameter | Value | Rationale |
| Temperature Program | ||
| - Initial Temperature | 25 °C | Ambient starting temperature. |
| - Heating Rate | 10 °C/min | A standard heating rate for kinetic analysis of decomposition. |
| - Final Temperature | 800 °C | To ensure complete decomposition and observation of any high-temperature events. |
| Purge Gas | Nitrogen (or Argon) | An inert atmosphere prevents oxidative decomposition, allowing for the study of thermal degradation pathways.[2] |
| Flow Rate | 20-50 mL/min | To ensure an inert environment and efficient removal of evolved gases.[1] |
| Crucible Type | Alumina (150 µL) | Chemically inert and suitable for high-temperature analysis.[1] |
2.4. Experimental Procedure
-
Load the prepared sample crucible onto the TGA balance.
-
Start the purge gas flow and allow the system to stabilize.
-
Initiate the temperature program as defined in the method parameters.
-
The instrument will record the sample mass as a function of temperature.
-
Upon completion of the run, cool the furnace back to ambient temperature.
-
Remove and clean the sample crucible.
2.5. Data Analysis
-
Plot the sample weight percentage as a function of temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (DTG curve) to determine the temperatures of maximum decomposition rates (Tpeak).[3]
-
Determine the onset temperature (Tonset) of decomposition from the TGA curve.
-
Quantify the percentage weight loss for each decomposition step.
-
Determine the final residual mass.
Visualizations
3.1. Logical Workflow for Thermogravimetric Analysis
The following diagram illustrates the logical workflow for conducting a thermogravimetric analysis experiment.
Caption: A flowchart of the thermogravimetric analysis process.
3.2. Predicted Thermal Decomposition Pathway
This diagram illustrates a plausible thermal decomposition pathway for this compound under inert conditions.
Caption: A predicted thermal decomposition pathway.
References
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates. Its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The introduction of a bromine atom at the 6-position and a phenyl group at the 2-position can significantly modulate the pharmacological profile of the molecule. This document provides detailed protocols for the one-pot synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine, a key intermediate for the development of novel therapeutics.
Synthetic Strategies Overview
The one-pot synthesis of this compound can be achieved through several efficient methods. The most common approach involves the condensation of a substituted 2-aminopyridine with an α-haloketone or its precursor. These methods offer advantages such as reduced reaction times, higher yields, and simplified purification processes compared to multi-step syntheses.
Key synthetic approaches include:
-
Direct Condensation: Reaction of 2-amino-5-bromopyridine with 2-bromoacetophenone.
-
In-situ Halogenation and Condensation: Reaction of 2-amino-5-bromopyridine with acetophenone in the presence of a halogenating agent.
-
Multi-component Reactions: While more complex, reactions like the Groebke–Blackburn–Bienaymé reaction can be adapted for this synthesis.[1][2]
This document will focus on a widely applicable and straightforward one-pot procedure involving the reaction of 2-amino-5-bromopyridine and acetophenone with an in-situ generated brominating agent.
Experimental Protocol: One-Pot Synthesis from Acetophenone and 2-Amino-5-bromopyridine
This protocol describes a one-pot synthesis of 2-phenylimidazo[1,2-α]pyridines from acetophenone and 2-aminopyridine derivatives under solvent-free conditions, which has been shown to produce excellent yields.[3] This specific protocol is adapted for the synthesis of the 6-bromo derivative.
Reaction Scheme:
Materials and Reagents:
-
Acetophenone
-
2-Amino-5-bromopyridine
-
1-Butyl-3-methylimidazolium tribromide ([Bmim]Br3)
-
Sodium Carbonate (Na2CO3)
-
Ethyl acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add acetophenone (2 mmol), 2-amino-5-bromopyridine (2.4 mmol), and sodium carbonate (1.1 mmol).
-
Add 1-butyl-3-methylimidazolium tribromide ([Bmim]Br3) (2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 40 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to afford pure this compound.
Data Presentation
Table 1: Reaction Parameters and Yields for Analogue Synthesis
The following table summarizes the results for the synthesis of various 2-phenylimidazo[1,2-α]pyridines using a similar one-pot method, demonstrating the general applicability of the reaction.[3]
| Entry | Acetophenone Derivative | 2-Aminopyridine Derivative | Product | Yield (%) |
| 1 | Acetophenone | 2-Aminopyridine | 2-Phenylimidazo[1,2-α]pyridine | 82 |
| 2 | 4'-Methylacetophenone | 2-Aminopyridine | 2-(4-Methylphenyl)imidazo[1,2-α]pyridine | 85 |
| 3 | 4'-Methoxyacetophenone | 2-Aminopyridine | 2-(4-Methoxyphenyl)imidazo[1,2-α]pyridine | 89 |
| 4 | 4'-Fluoroacetophenone | 2-Aminopyridine | 2-(4-Fluorophenyl)imidazo[1,2-α]pyridine | 86 |
| 5 | 4'-Chloroacetophenone | 2-Aminopyridine | 2-(4-Chlorophenyl)imidazo[1,2-α]pyridine | 84 |
| 6 | 4'-Bromoacetophenone | 2-Aminopyridine | 2-(4-Bromophenyl)imidazo[1,2-α]pyridine | 83 |
| 7 | Acetophenone | 2-Amino-5-chloropyridine | 6-Chloro-2-phenylimidazo[1,2-α]pyridine | 78 |
| 8 | Acetophenone | 2-Amino-5-methylpyridine | 6-Methyl-2-phenylimidazo[1,2-α]pyridine | 75 |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C13H9BrN2 |
| Molecular Weight | 273.13 g/mol [4] |
| Appearance | Solid[4] |
| Melting Point | Not explicitly available for this specific synthesis, but related compounds have melting points in the range of 198-202 °C.[5] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 8.05 (s, 1H), 7.82 (d, J = 7.3 Hz, 2H), 7.55 (d, J = 9.4 Hz, 1H), 7.48 (t, J = 7.3 Hz, 2H), 7.44-7.37 (m, 1H), 7.34 (d, J = 9.4 Hz, 1H)[6] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 156.4, 141.7, 141.1, 132.3, 129.0, 127.2, 122.6, 118.7, 107.9[6] |
Visualization of Experimental Workflow
The following diagram illustrates the one-pot synthesis workflow for this compound.
Caption: Workflow for the one-pot synthesis of this compound.
Mechanistic Considerations
The reaction is proposed to proceed through the following steps:
-
In-situ Bromination: Acetophenone reacts with [Bmim]Br3 to form 2-bromoacetophenone.
-
N-Alkylation: The pyridine nitrogen of 2-amino-5-bromopyridine attacks the α-carbon of 2-bromoacetophenone, displacing the bromide ion to form a pyridinium salt intermediate.
-
Cyclization: The exocyclic amino group then attacks the carbonyl carbon, leading to an intramolecular cyclization.
-
Dehydration: Subsequent dehydration of the cyclic intermediate yields the aromatic this compound.
Caption: Proposed mechanism for the one-pot synthesis of this compound.
Safety and Handling
-
2-Bromoacetophenone and its precursors are lachrymatory and should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
This comprehensive guide provides a robust and efficient method for the one-pot synthesis of this compound, a valuable building block for the discovery of new chemical entities with potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. pubs.acs.org [pubs.acs.org]
Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of imidazo[1,2-a]pyridine derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and anxiolytic properties. Microwave-assisted organic synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the construction of these valuable scaffolds.
Introduction
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that are recognized as "privileged scaffolds" in drug discovery. Their diverse pharmacological profiles have led to the development of several commercially available drugs.[1][2] Traditional synthetic methods for these compounds often require long reaction times, harsh conditions, and the use of hazardous solvents.[3][4] Microwave irradiation provides a powerful tool to overcome these limitations by enabling rapid and uniform heating of the reaction mixture, which can lead to significantly reduced reaction times, increased product yields, and improved purity profiles.[3][4] This document outlines several microwave-assisted protocols for the synthesis of imidazo[1,2-a]pyridine derivatives, catering to various research and development needs.
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various microwave-assisted synthetic protocols for imidazo[1,2-a]pyridine derivatives, allowing for easy comparison of different methodologies.
Table 1: Catalyst-Free Microwave-Assisted Synthesis
| Starting Materials | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 2-Aminonicotinic acid, Chloroacetaldehyde | Water | Not Specified | 30 | Not Specified | 92-95 | [1] |
| 2-Aminopyridines, α-Bromoketones | None | Not Specified | Not Specified | Not Specified | Good to Excellent | [5] |
| Phenyl Glyoxals, 2-Aminopyridines, Barbituric Acids | None | Not Specified | Not Specified | Not Specified | 82-96 | [6] |
| 2-Aminopyridines/pyrazines/pyrimidines, α-Bromoketones | H₂O-IPA | 240 | Not Specified | Not Specified | Excellent | [3] |
Table 2: Catalyzed Microwave-Assisted Synthesis
| Starting Materials | Catalyst/Reagent | Solvent | Microwave Power (W) | Time (min) | Temperature (°C) | Yield (%) | Reference |
| 2-Amino-pyridines, 3-Formyl-chromone, Isocyanides | NH₄Cl (20 mol%) | EtOH | Not Specified | 15 | Not Specified | 21-36 | [2] |
| Arylglyoxals, Cyclic 1,3-dicarbonyls, 2-Aminopyridines | Molecular Iodine | Not Specified | Not Specified | Not Specified | Not Specified | Good to Very Good | [7] |
| Aldehydes, 2-Aminopyridines, Terminal Alkynes | p-Toluene Sulfonic Acid | None | Not Specified | Not Specified | Not Specified | Excellent | [8] |
| Acetophenones, 2-Aminopyridine | Nano SiO₂ | None | Not Specified | Not Specified | Good | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Catalyst-Free Synthesis of Imidazo[1,2-a]pyridine Derivatives in Water
This protocol is based on a green chemistry approach, utilizing water as a solvent and avoiding the use of any catalyst.[1]
Materials:
-
Substituted 2-aminonicotinic acid (1 mmol)
-
Chloroacetaldehyde (1 mmol)
-
Water
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine the substituted 2-aminonicotinic acid (1 mmol) and chloroacetaldehyde (1 mmol).
-
Add water as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture for 30 minutes.
-
After completion of the reaction (monitored by TLC), allow the vessel to cool to room temperature.
-
The product can be isolated and purified using standard techniques such as filtration and recrystallization.
Protocol 2: Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
This protocol describes a three-component reaction for the synthesis of imidazo[1,2-a]pyridine-chromones under microwave irradiation using a green catalyst.[2]
Materials:
-
2-Amino-pyridine (1 mmol)
-
3-Formyl-chromone (1 mmol)
-
Isocyanide (1 mmol)
-
Ammonium chloride (NH₄Cl, 20 mol%)
-
Ethanol (EtOH)
-
Microwave reactor
Procedure:
-
To a microwave-safe vial, add 2-amino-pyridine (1 mmol), 3-formyl-chromone (1 mmol), isocyanide (1 mmol), and ammonium chloride (20 mol%).
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture for 15 minutes.
-
Upon completion, cool the reaction vessel.
-
The product can be purified by column chromatography.
Protocol 3: One-Pot, Three-Component Synthesis using Molecular Iodine
This method allows for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines in a one-pot fashion.[7]
Materials:
-
Arylglyoxal (1 mmol)
-
Cyclic 1,3-dicarbonyl compound (1 mmol)
-
2-Aminopyridine (1 mmol)
-
Molecular iodine (I₂)
-
Microwave reactor
Procedure:
-
In a suitable microwave reaction vessel, mix the arylglyoxal (1 mmol), cyclic 1,3-dicarbonyl (1 mmol), and 2-aminopyridine (1 mmol).
-
Add a catalytic amount of molecular iodine.
-
Subject the mixture to microwave irradiation.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the vessel.
-
Isolate and purify the desired product using appropriate chromatographic techniques.
Visualizations
The following diagrams illustrate the experimental workflows and a general reaction scheme.
Caption: Workflow for Catalyst-Free Microwave-Assisted Synthesis.
Caption: Workflow for GBB Multicomponent Reaction.
Caption: General Reaction Scheme for Imidazo[1,2-a]pyridine Synthesis.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of imidazo[1,2-a]pyridine derivatives, offering numerous advantages over conventional methods, including shorter reaction times, higher yields, and environmentally benign conditions. The protocols and data presented herein provide a valuable resource for researchers and scientists in the field of medicinal chemistry and drug development, facilitating the efficient synthesis of this important class of compounds for further investigation and application.
References
- 1. connectjournals.com [connectjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Catalyst-Free Synthesis of 2-Arylimidazo[1,2-a]pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various catalyst-free methods for the synthesis of 2-arylimidazo[1,2-a]pyridines. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. The following protocols offer environmentally benign alternatives to traditional metal-catalyzed syntheses, reducing costs and potential metallic contamination of the final products.
Method 1: Solvent- and Catalyst-Free Condensation of 2-Aminopyridines and α-Haloketones
This method describes a straightforward and efficient approach for the synthesis of 2-arylimidazo[1,2-a]pyridines by the direct condensation of 2-aminopyridines with α-haloketones under solvent-free conditions, often accelerated by microwave irradiation.[1] This procedure is noted for its simplicity, rapid reaction times, and high yields.
Experimental Protocol
A mixture of a 2-aminopyridine derivative (1.0 mmol) and a substituted phenacyl bromide (1.0 mmol) is placed in a microwave-safe vessel. The reaction mixture is then subjected to microwave irradiation at a specified temperature and time. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solid product is purified. Purification is typically achieved by washing with a suitable solvent (e.g., diethyl ether) or by recrystallization to afford the pure 2-arylimidazo[1,2-a]pyridine.[1]
Data Presentation
| Entry | 2-Aminopyridine | α-Haloketone | Product | Time (min) | Yield (%) |
| 1 | 2-Aminopyridine | 2-Bromo-1-phenylethan-1-one | 2-Phenylimidazo[1,2-a]pyridine | 5 | 95 |
| 2 | 2-Amino-5-methylpyridine | 2-Bromo-1-phenylethan-1-one | 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 5 | 92 |
| 3 | 2-Aminopyridine | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine | 6 | 96 |
| 4 | 2-Amino-5-chloropyridine | 2-Bromo-1-phenylethan-1-one | 7-Chloro-2-phenylimidazo[1,2-a]pyridine | 6 | 90 |
| 5 | 2-Aminopyridine | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 5 | 93 |
| 6 | 2-Amino-5-methylpyridine | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 7-Methyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine | 6 | 94 |
Table 1: Substrate scope and yields for the solvent- and catalyst-free synthesis of 2-arylimidazo[1,2-a]pyridines under microwave irradiation.[1]
Workflow Diagram
Caption: Workflow for solvent- and catalyst-free synthesis.
Method 2: Three-Component Groebke-Blackburn-Bienaymé Reaction in Deep Eutectic Solvents
This green chemistry approach utilizes a deep eutectic solvent (DES) as a biodegradable and environmentally benign reaction medium for the one-pot, three-component synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2] The reaction proceeds efficiently without the need for a catalyst.
Experimental Protocol
In a dry reaction vessel equipped with a magnetic stirrer, the 2-aminopyridine (0.5 mmol), aldehyde (0.5 mmol), and isocyanide (0.51 mmol) are added to the deep eutectic solvent (0.5 mL), typically a urea-choline chloride mixture. The resulting mixture is stirred at 80 °C. The reaction is monitored by TLC. After completion, the reaction mixture is washed with water and the crude product is collected by filtration. The product can be further purified by recrystallization from ethanol or ethyl acetate. The deep eutectic solvent can often be recovered and reused.[2]
Data Presentation
| Entry | Aldehyde | Isocyanide | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Cyclohexyl isocyanide | 4 | 85 |
| 2 | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | 2 | 87 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexyl isocyanide | 5 | 82 |
| 4 | 4-Nitrobenzaldehyde | Cyclohexyl isocyanide | 2 | 86 |
| 5 | 2-Thiophenecarboxaldehyde | Cyclohexyl isocyanide | 6 | 75 |
| 6 | Benzaldehyde | tert-Butyl isocyanide | 4 | 80 |
Table 2: Synthesis of 3-amino-2-arylimidazo[1,2-a]pyridines via a catalyst-free three-component reaction in a urea-choline chloride deep eutectic solvent.[2]
Logical Relationship Diagram
Caption: Three-component synthesis logical diagram.
Method 3: Elemental Sulfur-Promoted Oxidative Annulation
This method provides a metal- and base-free synthesis of 2-arylimidazo[1,2-a]pyridines through an oxidative cyclization of 2-aminopyridines and aldehydes promoted by elemental sulfur.[3] This approach is highly atom-economical.
Experimental Protocol
A mixture of the 2-aminopyridine (0.5 mmol), aldehyde (0.6 mmol), and elemental sulfur (0.75 mmol) in a suitable solvent such as DMF (2.0 mL) is heated in a sealed tube at a specified temperature for a designated time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Data Presentation
| Entry | 2-Aminopyridine | Aldehyde | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Benzaldehyde | 120 | 12 | 85 |
| 2 | 2-Amino-4-methylpyridine | Benzaldehyde | 120 | 12 | 89 |
| 3 | 2-Aminopyridine | 4-Methylbenzaldehyde | 120 | 12 | 82 |
| 4 | 2-Aminopyridine | 4-Chlorobenzaldehyde | 120 | 12 | 78 |
| 5 | 2-Aminopyridine | 4-Methoxybenzaldehyde | 120 | 12 | 88 |
| 6 | 2-Amino-5-bromopyridine | Benzaldehyde | 120 | 12 | 75 |
Table 3: Substrate scope and yields for the elemental sulfur-promoted synthesis of 2-arylimidazo[1,2-a]pyridines.[3]
Proposed Mechanism Diagram
Caption: Proposed mechanism for sulfur-promoted synthesis.
Method 4: CBr4-Mediated Solvent-Free Synthesis
A sustainable and practical protocol has been developed for accessing 2-arylimidazo[1,2-a]pyridine derivatives using 2-aminopyridine derivatives, acetophenones, and carbon tetrabromide (CBr4) under solvent-free conditions.[4] CBr4 serves a dual role in this reaction, facilitating the key transformations.
Experimental Protocol
In a reaction tube, a mixture of the 2-aminopyridine (1.0 mmol), acetophenone (1.2 mmol), and CBr4 (1.5 mmol) is heated at 100 °C for the specified time. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled and purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to give the desired 2-arylimidazo[1,2-a]pyridine.
Data Presentation
| Entry | 2-Aminopyridine | Acetophenone | Time (h) | Yield (%) |
| 1 | 2-Aminopyridine | Acetophenone | 3 | 92 |
| 2 | 2-Amino-5-methylpyridine | Acetophenone | 3 | 89 |
| 3 | 2-Aminopyridine | 4'-Methylacetophenone | 3.5 | 90 |
| 4 | 2-Aminopyridine | 4'-Chloroacetophenone | 3 | 85 |
| 5 | 2-Amino-5-chloropyridine | Acetophenone | 4 | 81 |
| 6 | 2-Aminopyridine | 4'-Methoxyacetophenone | 3.5 | 88 |
Table 4: Substrate scope and yields for the CBr4-mediated solvent-free synthesis of 2-arylimidazo[1,2-a]pyridines.[4]
Experimental Workflow Diagram
Caption: Workflow for CBr4-mediated solvent-free synthesis.
References
Application Notes and Protocols: Suzuki Coupling Reactions with 6-Bromo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds, exhibiting properties such as antiviral, antiulcer, antibacterial, and antifungal activities. The functionalization of this core structure is of significant interest in medicinal chemistry and drug development for the generation of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the introduction of diverse aryl and heteroaryl substituents onto the imidazo[1,2-a]pyridine nucleus.
These application notes provide detailed protocols and a summary of reaction conditions for the Suzuki coupling of 6-Bromo-2-phenylimidazo[1,2-a]pyridine with various boronic acids. A particular focus is placed on efficient microwave-assisted protocols, which have been shown to significantly reduce reaction times and improve yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst to couple an organohalide (this compound) with an organoboron compound, typically an arylboronic acid. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for the success of the reaction.[1][2][3]
Data Presentation: Representative Suzuki Coupling Reactions
The following table summarizes the reaction conditions and yields for the microwave-assisted Suzuki coupling of this compound with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/EtOH | 15 | 95 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/EtOH | 15 | 92 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/EtOH | 20 | 90 |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/EtOH | 15 | 88 |
| 5 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Dioxane/EtOH | 20 | 85 |
| 6 | Phenylboronic acid | Pd(OAc)₂/PPh₃ (5) | K₂CO₃ | Dioxane/EtOH | 20 | 90 |
Data is based on analogous reactions reported in the literature for 6-bromoimidazo[1,2-a]pyridines.
Experimental Protocols
Materials and Equipment
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (for Pd(OAc)₂ catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 equivalents)
-
Anhydrous solvents (e.g., 1,4-Dioxane, Ethanol)
-
Microwave reactor
-
Standard glassware for organic synthesis
-
Inert gas (Nitrogen or Argon)
-
Reagents and solvents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
General Protocol for Microwave-Assisted Suzuki Coupling
The following is a general procedure for the microwave-assisted Suzuki coupling of this compound.
References
Application Notes and Protocols: 6-Bromo-2-phenylimidazo[1,2-a]pyridine as a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 6-bromo-2-phenylimidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer and anti-inflammatory properties. This document provides a comprehensive overview of the applications of this scaffold, complete with quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.
Biological Activities and Quantitative Data
Derivatives of the this compound scaffold have been extensively evaluated for their therapeutic potential. The introduction of various substituents on the phenyl ring and other positions of the imidazopyridine core has led to the discovery of compounds with significant potency against cancer cell lines and inflammatory targets.
Anticancer Activity
The anticancer effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis, such as the PI3K/Akt/mTOR pathway.[1][2] The cytotoxic effects of various derivatives have been quantified against a range of human cancer cell lines.
Table 1: Anticancer Activity (IC50 µM) of this compound Derivatives
| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 4-H | A375 (Melanoma) | 9.7 | [1] |
| 1b | 4-H | WM115 (Melanoma) | 15.2 | [1] |
| 1c | 4-H | HeLa (Cervical Cancer) | 35.0 | [1] |
| 2a | 3,4-dichloro | Not Specified | Not Specified | [3] |
Note: Data for the unsubstituted this compound is presented where available. Other entries represent closely related derivatives to illustrate the scaffold's potential.
Anti-inflammatory Activity
The anti-inflammatory properties of imidazo[1,2-a]pyridine derivatives are linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives
| Compound ID | Assay | Target | IC50 (µM) | Reference |
| 3a | In vitro enzyme inhibition | COX-2 | 0.07 | [4] |
| 3b | In vitro enzyme inhibition | COX-1 | 35.6 | [4] |
Note: These data are for representative imidazo[1,2-a]pyridine derivatives, highlighting the scaffold's potential as a source of anti-inflammatory agents.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the condensation of 2-amino-5-bromopyridine with an α-haloketone, such as 2-bromoacetophenone.[3][5][6]
Protocol: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF.
-
Addition of Reagents: Add 2-bromoacetophenone (1.1 equivalents) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) for 4-6 hours. The reaction can also be performed under microwave irradiation to reduce reaction time.[3]
-
Work-up: After cooling to room temperature, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution).
-
Extraction: The product is extracted with an organic solvent such as ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography on silica gel.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][7][8][9]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of PI3K/Akt Signaling Pathway
Western blotting is used to detect specific proteins in a sample and can be employed to assess the phosphorylation status of key proteins in a signaling pathway, such as Akt.[10][11][12][13][14]
Protocol: Western Blot for p-Akt
-
Cell Lysis: Treat cells with the test compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4 °C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[15][16][17][18][19]
Protocol: NF-κB Luciferase Reporter Assay
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
Compound Treatment: After 24 hours, treat the cells with the test compound for 1 hour before stimulating with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: After 6-8 hours of stimulation, lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to cancer cell death.[1]
References
- 1. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchhub.com [researchhub.com]
- 8. atcc.org [atcc.org]
- 9. texaschildrens.org [texaschildrens.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. bowdish.ca [bowdish.ca]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
Application Notes: Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridines
Introduction
Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-based heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities.[1] Specifically, 6-substituted imidazo[1,2-a]pyridine derivatives have emerged as promising candidates for anticancer therapy.[2] These compounds have demonstrated potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, including those from breast, colon, lung, liver, and cervical cancers.[1][3] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways, induction of programmed cell death (apoptosis), and cell cycle arrest.[2][4][5]
Key Mechanisms of Action
The anticancer effects of 6-substituted imidazo[1,2-a]pyridines are primarily attributed to their ability to modulate critical cellular pathways that are often dysregulated in cancer.
1. Inhibition of the PI3K/AKT/mTOR Signaling Pathway
A prominent mechanism of action for several potent imidazo[1,2-a]pyridine derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway.[2][4] This pathway is crucial for regulating cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[5][6]
Certain 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as potent inhibitors of the PI3Kα isoform.[2][5][6] By inhibiting PI3Kα, these compounds prevent the phosphorylation and activation of downstream targets like AKT and mTOR.[4] This disruption leads to decreased cell proliferation, cell cycle arrest, and the induction of apoptosis.[4][5] For instance, compound 13k demonstrated potent PI3Kα inhibition with an IC50 value of 1.94 nM.[5][6]
Caption: PI3K/AKT/mTOR signaling pathway inhibition.
2. Induction of Apoptosis
Imidazo[1,2-a]pyridines have been shown to effectively induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3][4][7]
-
Intrinsic Pathway: Studies have revealed that these compounds can trigger the intrinsic apoptosis pathway, which is initiated from within the cell, typically in response to stress.[4][7] Treatment with these derivatives leads to the release of cytochrome c from the mitochondria into the cytosol.[7] This event is often mediated by an increased expression of pro-apoptotic proteins like BAX and a decrease in anti-apoptotic proteins like BCL2.[4] The released cytochrome c then contributes to the formation of the apoptosome, which activates caspase-9, a key initiator caspase.[4]
-
Extrinsic Pathway: Some derivatives can also trigger the extrinsic pathway, which is initiated by external signals. This involves the activation of initiator caspase-8.[3][7]
Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7.[3][7] These caspases then cleave critical cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis and ultimately, cell death.[3]
Caption: Induction of intrinsic and extrinsic apoptosis pathways.
3. Cell Cycle Arrest
Several imidazo[1,2-a]pyridine derivatives induce cell cycle arrest, preventing cancer cells from progressing through the division cycle.[4][5] Treatment with these compounds can lead to an accumulation of cells in the G2/M phase.[4][5] This effect is often associated with the downregulation of key cell cycle regulatory proteins, such as Cyclin B1 and CDK1.[5] Furthermore, an increase in the levels of cell cycle inhibitors like p53 and p21 has been observed, which contributes to halting cell proliferation.[3][4]
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity of representative 6-substituted imidazo[1,2-a]pyridine derivatives against various cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine-Quinazoline Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| 13k | HCC827 | Non-small cell lung cancer | 0.09 | [5][6] |
| A549 | Non-small cell lung cancer | 0.23 | [5] | |
| SH-SY5Y | Neuroblastoma | 0.43 | [5] | |
| HEL | Erythroid and leukocyte leukemia | 0.16 | [5] | |
| MCF-7 | Breast cancer | 0.12 | [5] |
| | MRC-5 | Normal human lung fibroblast | 1.98 |[5] |
Table 2: Anticancer Activity of Various Imidazo[1,2-a]pyridine Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound 6 | A375 | Melanoma | 9.7 | [4] |
| WM115 | Melanoma | ~12 | [4] | |
| HeLa | Cervical Cancer | 44.6 | [4] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [3][8] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [3][8] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [3][8] |
| 12b | Hep-2 | Laryngeal Carcinoma | 11 | [9][10] |
| HepG2 | Hepatocellular Carcinoma | 13 | [9][10] | |
| MCF-7 | Breast Cancer | 11 | [9][10] | |
| A375 | Skin Cancer | 11 | [9][10] |
| | Vero | Normal Kidney Epithelial | 91 |[9][10] |
Experimental Protocols
The following are detailed protocols for key in vitro assays used to evaluate the anticancer activity of 6-substituted imidazo[1,2-a]pyridines.
Caption: General workflow for in vitro anticancer evaluation.
1. Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
96-well plates
-
Imidazo[1,2-a]pyridine compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO, acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine compounds. Replace the medium with fresh medium containing the compounds at various concentrations (e.g., 0 to 100 µM).[4] Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[4][9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
2. Protocol: Apoptosis Analysis by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells after treatment by trypsinization. Collect both adherent and floating cells to include the apoptotic population.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
3. Protocol: Cell Cycle Analysis by PI Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G1, S, G2/M).[4]
Materials:
-
Treated and control cells
-
PBS
-
70% ice-cold ethanol
-
PI staining solution (containing Propidium Iodide and RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect approximately 1 x 10^6 cells by trypsinization.
-
Washing: Wash the cells with ice-cold PBS.
-
Fixation: Resuspend the cell pellet and add dropwise to 5 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix overnight or for at least 2 hours at -20°C.
-
Rehydration: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in the G1, S, and G2/M phases can be calculated.
4. Protocol: Western Blotting
Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation (e.g., p-AKT, Caspase-3, p53, p21).[3]
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, then add ECL substrate and capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine relative protein expression levels, normalizing to a loading control like β-actin or GAPDH.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 10. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Antiviral Applications of 6-Bromo-2-phenylimidazo[1,2-a]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Within this class, 6-bromo-2-phenylimidazo[1,2-a]pyridine derivatives have emerged as promising candidates for the development of novel antiviral agents. These compounds have demonstrated notable efficacy against human herpesviruses, specifically Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV). This document provides a summary of their antiviral activity, detailed experimental protocols for their evaluation, and insights into their potential mechanism of action.
Antiviral Activity
6-Halogeno and 6-phenyl-substituted imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of HCMV and VZV replication. The substitution at the 6-position of the imidazo[1,2-a]pyridine core, particularly with a bromine atom, has been shown to be a key determinant of their antiviral potency.
Data Presentation
The antiviral activity and cytotoxicity of selected this compound derivatives and related analogues are summarized in the table below. The data is presented as the 50% effective concentration (EC₅₀) required to inhibit viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀) which causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as the ratio of CC₅₀ to EC₅₀, is also provided as a measure of the compound's therapeutic window.
| Compound ID | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| 6-Bromo-2-phenyl-3-(phenethylthiomethyl)imidazo[1,2-a]pyridine | HCMV (AD-169) | HEL | 1.2 | >100 | >83 |
| VZV (Oka) | HEL | 0.8 | >100 | >125 | |
| 6-Bromo-8-methyl-3-((phenylethyl)thiomethyl)imidazo[1,2-a]pyridine | HCMV | - | Highly Active | - | - |
| VZV | - | Pronounced Activity | - | - |
Data compiled from available research literature. HEL: Human Embryonic Lung fibroblasts. "-" indicates data not specified in the cited sources.
Experimental Protocols
The evaluation of the antiviral activity of this compound derivatives is primarily conducted using cell-based assays that measure the inhibition of viral replication. The plaque reduction assay is a standard method for determining the antiviral efficacy against herpesviruses like HCMV and VZV.
Protocol: Plaque Reduction Assay for HCMV and VZV
This protocol outlines the key steps for assessing the antiviral activity of the test compounds against HCMV and VZV in human embryonic lung (HEL) fibroblasts.
1. Cell Culture and Seeding:
- Culture HEL cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics.
- Seed the cells into 24-well plates and incubate at 37°C in a humidified 5% CO₂ atmosphere until a confluent monolayer is formed.
2. Virus Infection:
- Aspirate the culture medium from the confluent cell monolayers.
- Infect the cells with a suspension of HCMV (e.g., AD-169 strain) or VZV (e.g., Oka strain) at a multiplicity of infection (MOI) that yields approximately 20-30 plaques per well in the virus control.
- Allow the virus to adsorb for 1-2 hours at 37°C.
3. Compound Treatment:
- Prepare serial dilutions of the this compound derivatives in the culture medium.
- After the virus adsorption period, remove the viral inoculum and add the medium containing the different concentrations of the test compounds to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
4. Incubation and Plaque Formation:
- Incubate the plates at 37°C in a 5% CO₂ incubator for 7-10 days for HCMV and 5-7 days for VZV, or until clear plaques are visible in the virus control wells.
- During this period, the virus will replicate and spread to adjacent cells, forming localized areas of cell death known as plaques.
5. Plaque Visualization and Counting:
- Aspirate the medium and fix the cell monolayers with methanol or a formalin solution.
- Stain the cells with a solution of crystal violet or Giemsa. The stain will be taken up by the living cells, leaving the plaques unstained and visible.
- Count the number of plaques in each well under a microscope.
6. Data Analysis:
- Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control.
- Determine the EC₅₀ value by plotting the percentage of inhibition against the compound concentration and using regression analysis.
Protocol: Cytotoxicity Assay
To assess the cytotoxicity of the compounds, a parallel assay is performed on uninfected cells.
1. Cell Seeding:
- Seed HEL cells in a 96-well plate and incubate until they reach about 80% confluency.
2. Compound Treatment:
- Add serial dilutions of the test compounds to the wells. Include a cell control with no compound.
3. Incubation:
- Incubate the plate for the same duration as the plaque reduction assay.
4. Viability Assessment:
- Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by microscopic examination of cell morphology.
5. Data Analysis:
- Calculate the percentage of cytotoxicity for each concentration relative to the cell control.
- Determine the CC₅₀ value from the dose-response curve.
Visualizations
Experimental Workflow: Antiviral Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay.
Mechanism of Action
The precise molecular target of this compound derivatives in the viral replication cycle has not been fully elucidated. However, studies have shown that their antiviral activity against VZV is independent of the viral thymidine kinase (TK).[1] This is a significant finding, as it suggests a different mechanism of action compared to established anti-herpesvirus drugs like acyclovir, which are dependent on activation by viral TK. The TK-independent mechanism implies that these compounds could be effective against virus strains that have developed resistance to TK-dependent drugs.
Potential targets for TK-independent antiviral compounds include other viral enzymes essential for replication, such as the DNA polymerase, helicase, or primase, or they may interfere with other stages of the viral life cycle, such as entry, nuclear egress, or virion assembly.
Herpesvirus Replication Cycle and Potential Inhibition Points
Caption: Herpesvirus life cycle and potential targets.
Conclusion
This compound derivatives represent a valuable scaffold for the development of new antiviral therapies, particularly for HCMV and VZV infections. Their potent, TK-independent mechanism of action makes them attractive candidates for combating drug-resistant viral strains. The protocols and data presented here provide a foundation for further research and development of this promising class of antiviral compounds. Future studies should focus on elucidating the precise molecular target and optimizing the structure-activity relationship to enhance efficacy and safety.
References
Protocol for the synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine from 2-amino-5-bromopyridine
Application Note and Protocol: Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The synthesis of substituted imidazo[1,2-a]pyridines is therefore of significant interest in drug discovery and development. This application note provides a detailed protocol for the synthesis of this compound, a key intermediate for the generation of libraries of bioactive molecules. The described method is a classical and efficient approach involving the condensation of 2-amino-5-bromopyridine with 2-bromoacetophenone.
Reaction Scheme
The synthesis proceeds via the Tschitschibabin reaction, which involves the alkylation of the pyridine nitrogen of 2-amino-5-bromopyridine with 2-bromoacetophenone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyridine ring system.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from 2-amino-5-bromopyridine and 2-bromoacetophenone.
Materials and Reagents:
-
2-amino-5-bromopyridine
-
2-bromoacetophenone
-
Anhydrous Ethanol
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Ethyl Acetate
-
Hexane
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel) or recrystallization
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol.
-
Addition of Reagent: To the stirred solution, add 2-bromoacetophenone (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Data Presentation
Table 1: Summary of Reactants and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Physical Form |
| 2-amino-5-bromopyridine | C₅H₅BrN₂ | 173.01 | 1.0 | Solid |
| 2-bromoacetophenone | C₈H₇BrO | 199.04 | 1.1 | Solid |
| This compound | C₁₃H₉BrN₂ | 273.13 [1] | - | Solid [1] |
Characterization Data for this compound:
-
Appearance: Off-white to yellow solid.
-
Purity (typical): >97%[2]
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.95 (d, J = 7.6 Hz, 2H), 7.82 (s, 1H), 7.60 (d, J = 9.2 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 7.35 (t, J = 7.2 Hz, 1H), 7.20 (dd, J = 9.2, 1.6 Hz, 1H), 8.10 (s, 1H). (Note: Predicted values based on similar structures. Actual shifts may vary.)
Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-bromoacetophenone is a lachrymator and should be handled with care.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 6-Bromo-2-phenylimidazo[1,2-a]pyridine in Organic Light-Emitting Diodes (OLEDs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazo[1,2-a]pyridine derivatives are a class of heterocyclic compounds that have garnered significant interest in the field of organic electronics due to their promising photophysical properties. Their rigid structure, high thermal stability, and tunable electronic characteristics make them excellent candidates for use as emitters or host materials in Organic Light-Emitting Diodes (OLEDs). The strategic introduction of a bromine atom at the 6-position and a phenyl group at the 2-position of the imidazo[1,2-a]pyridine core, yielding 6-Bromo-2-phenylimidazo[1,2-a]pyridine, offers a versatile platform for further functionalization and optimization of material properties for enhanced OLED performance.
This document provides detailed application notes on the utility of this compound and its derivatives in OLEDs, summarizing key performance data and presenting detailed experimental protocols for synthesis and device fabrication.
Performance of Imidazo[1,2-a]pyridine-Based OLEDs
While specific device data for the parent this compound is not extensively documented in publicly available literature, the performance of various functionalized derivatives highlights the potential of this scaffold. The following tables summarize the performance of OLEDs incorporating different imidazo[1,2-a]pyridine-based materials.
| Emitter/Host Material | Device Role | Max. External Quantum Efficiency (EQE) (%) | Max. Luminance (cd/m²) | Emission Color | CIE Coordinates (x, y) | Reference |
| GBY-17 | Emitter | 15.6 | 4420 | Cyan | (0.23, 0.42) | [1] |
| GBY-18 | Emitter | 10.9 | 2740 | Orange | (0.59, 0.38) | [1] |
| IP-PPI (non-doped) | Emitter | 4.85 | >10000 | Deep-Blue | (0.153, 0.097) | [2][3] |
| IP-DPPI (non-doped) | Emitter | 4.74 | >10000 | Deep-Blue | (0.154, 0.114) | [2][3] |
| IP-PPI (40 wt% doped) | Emitter | 5.23 | >10000 | Deep-Blue | (0.154, 0.077) | [2] |
| IP-DPPI (20 wt% doped) | Emitter | 6.13 | >10000 | Deep-Blue | (0.153, 0.078) | [2] |
| IP-PPI | Host for Red Phosphorescent Emitter | 20.8 | Not Reported | Red | Not Reported | [2] |
| IP-DPPI | Host for Red Phosphorescent Emitter | 19.1 | Not Reported | Red | Not Reported | [2] |
Experimental Protocols
Protocol 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine
This protocol describes a method for the synthesis of the 6-bromoimidazo[1,2-a]pyridine core structure, which can be subsequently phenylated to yield the target compound.
Materials:
-
2-Amino-5-bromopyridine
-
40% Chloroacetaldehyde aqueous solution
-
Sodium bicarbonate (or sodium hydroxide, triethylamine, sodium carbonate)
-
Ethanol (or water)
-
Ethyl acetate
-
n-Hexane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyridine in a suitable solvent such as ethanol or water.
-
Addition of Reagents: Add a 40% chloroacetaldehyde aqueous solution and an alkali such as sodium bicarbonate to the reaction mixture. The molar ratio of 2-amino-5-bromopyridine to chloroacetaldehyde to alkali is typically around 1:1.2:1.2.
-
Reaction Conditions: Stir the reaction mixture at a temperature between 25°C and 50°C for 2 to 24 hours.
-
Workup: After the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Extraction: Extract the crude product with ethyl acetate. Wash the organic layer with deionized water.
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator to obtain the crude 6-bromoimidazo[1,2-a]pyridine.
-
Purification: Recrystallize the crude product from a mixed solvent system, such as ethyl acetate/n-hexane (e.g., in a 1:1 volume ratio), to obtain the purified product.[4]
Note: Phenylation at the 2-position can be achieved through various cross-coupling reactions, such as a Suzuki coupling with phenylboronic acid, which is a standard procedure in organic synthesis.
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol provides a general method for the fabrication of a multilayer OLED using thermal evaporation in a high-vacuum environment. This can be adapted for devices utilizing this compound derivatives as the emissive or host layer.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water, acetone, isopropanol
-
UV-ozone cleaner
-
High-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr)
-
Organic materials for Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL)
-
Cathode material (e.g., Aluminum)
-
Quartz crystal microbalance for thickness monitoring
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120°C for 30 minutes.
-
Immediately before use, treat the ITO surface with UV-ozone for 15 minutes to improve the work function and enhance hole injection.[5]
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned substrates to the high-vacuum thermal evaporation chamber.
-
Deposit the organic layers and the metal cathode sequentially onto the ITO anode. A typical device structure is as follows (thicknesses are indicative and should be optimized):
-
Hole Injection Layer (HIL): e.g., Molybdenum trioxide (MoO₃) at a thickness of 5 nm.[5]
-
Hole Transport Layer (HTL): e.g., 4,4'-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl (NPD) at a thickness of 40 nm.
-
Emissive Layer (EML): this compound derivative, either as a neat film or doped into a host material (e.g., 20-40 wt%), at a thickness of 20-30 nm.
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminum (Alq₃) at a thickness of 30 nm.
-
Electron Injection Layer (EIL): e.g., Lithium fluoride (LiF) at a thickness of 1 nm.
-
Cathode: Aluminum (Al) at a thickness of 100 nm.
-
-
-
Encapsulation: After deposition, the devices should be encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
Visualizations
Caption: Synthesis of this compound derivatives.
Caption: General workflow for OLED device fabrication.
Caption: Structure of a multilayer OLED with charge injection and recombination.
References
- 1. Rationally designed imidazo[1,2-a]pyridine based AIEgens for non-doped OLEDs with high efficiency and low-efficiency roll-offs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Imidazo[1,2-a]pyridine as an Electron Acceptor to Construct High-Performance Deep-Blue Organic Light-Emitting Diodes with Negligible Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine for improved yields.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the outcome?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors. A primary consideration is the quality of the starting materials. Ensure that 2-amino-5-bromopyridine and 2-bromo-1-phenylethanone (α-bromoacetophenone) are pure. Impurities can interfere with the reaction. The reaction conditions are also critical. Inadequate temperature control, incorrect reaction time, or suboptimal solvent choice can all negatively impact the yield. The choice and amount of base are also crucial; for instance, sodium bicarbonate is commonly used, and its stoichiometry should be precise.[1] Lastly, atmospheric conditions can play a role. Some related syntheses benefit from an inert atmosphere to prevent side reactions.
Troubleshooting Steps:
-
Verify Starting Material Purity: Use freshly purified starting materials. Purity can be checked by techniques such as NMR or melting point analysis.
-
Optimize Reaction Temperature: The reaction is typically performed at elevated temperatures, for example, around 70°C in ethanol.[1] Ensure your reaction is heated uniformly and the temperature is stable.
-
Adjust Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require more or less time than initially planned. A typical duration can be around 6 hours.[1]
-
Evaluate Solvent and Base: While ethanol is a common solvent, other solvents like DMF or acetonitrile could be explored. The base should be finely ground and added portion-wise to ensure a smooth reaction.
-
Consider an Inert Atmosphere: If oxidative side products are suspected, running the reaction under nitrogen or argon may improve the yield.
-
Issue 2: Formation of Significant Side Products
-
Question: My final product is contaminated with significant side products, making purification difficult. What are these side products and how can I minimize their formation?
-
Answer: A common side product in this synthesis is the self-condensation of 2-amino-5-bromopyridine or the polymerization of the α-haloketone. The formation of regioisomers is also a possibility, although less common in this specific reaction. Side product formation is often exacerbated by incorrect stoichiometry of reactants, prolonged reaction times at high temperatures, or an inappropriate choice of base.
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the 2-aminopyridine derivative to ensure the complete consumption of the α-haloketone, which is prone to self-condensation.
-
Optimize Reaction Time and Temperature: As mentioned previously, monitor the reaction by TLC. Stop the reaction as soon as the starting materials are consumed to prevent the formation of degradation or side products.
-
Purification Strategy: If side products are still formed, a careful purification strategy is needed. Column chromatography using a silica gel stationary phase with a gradient of ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent like ethanol or ethyl acetate can also be used to obtain the pure product.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and straightforward method is the condensation reaction between 2-amino-5-bromopyridine and a 2-halo-1-phenylethanone, typically 2-bromo-1-phenylethanone.[1][3][4] This reaction is a variation of the classic Tschitschibabin reaction for imidazo[1,2-a]pyridine synthesis. One-pot syntheses where the α-haloketone is generated in situ are also common to avoid handling the lachrymatory α-haloketones directly.[5][6]
Q2: What are the typical catalysts and reaction conditions?
A2: Many syntheses of imidazo[1,2-a]pyridines can proceed without a catalyst.[4] However, for optimization, various catalysts can be employed. For related syntheses, Lewis acids like FeBr3 or iodine have been used.[1][7] The reaction is typically carried out in a polar solvent such as ethanol, and often in the presence of a mild base like sodium bicarbonate to neutralize the HBr formed during the reaction.[1] Temperatures generally range from room temperature to the reflux temperature of the solvent.[1][3]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most effective method to monitor the reaction's progress. Use a suitable mobile phase, such as a mixture of ethyl acetate and hexane, to separate the starting materials and the product. The consumption of the starting materials and the appearance of the product spot (which can be visualized under UV light) will indicate the reaction's progress.
Q4: What are the key safety precautions for this synthesis?
A4: 2-Bromo-1-phenylethanone is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The solvents used are flammable and should be handled with care.
Data Presentation
Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | NaHCO3 | Ethanol | 70 | 6 | Not specified for bromo-derivative | [1] |
| DBU | - | aq. Ethanol | Room Temp. | Not specified | 65-94 (for various derivatives) | [3] |
| Iodine (20 mol%) | - | Water | Room Temp. | 1 | ~91 (for a related derivative) | [8] |
| [Bmim]Br3 | Na2CO3 | Solvent-free | Room Temp. | 0.67 | 72-89 (for various derivatives) | [5] |
| FeBr3 | - | Not specified | Not specified | Not specified | up to 89 (for 3-aroyl derivatives) | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound (General Procedure)
This protocol is a generalized procedure based on common literature methods.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 eq) and sodium bicarbonate (1.0 eq) in ethanol.
-
Addition of Ketone: To this solution, add 2-bromo-1-phenylethanone (1.0 eq).
-
Reaction: Stir the reaction mixture at 70°C for 6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Extract the residue with ethyl acetate and water. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane mixture) to yield the pure this compound.[2]
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Imidazo[1,2-a]pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of imidazo[1,2-a]pyridines, with a focus on the identification and mitigation of common byproducts.
Issue 1: Low Yield or No Product in Groebke-Blackburn-Bienaymé (GBB) Reaction
Question: I am performing a Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a 3-aminoimidazo[1,2-a]pyridine derivative, but I am observing very low yields or no desired product. What are the possible causes and solutions?
Answer:
Low yields in the GBB reaction can stem from several factors, including the formation of stable intermediates that do not proceed to the final product and the generation of side products.
Common Byproducts and Causes:
-
Schiff Base Formation: The initial condensation of the aldehyde and the 2-aminopyridine forms a Schiff base (an imine). If this intermediate is particularly stable or if the subsequent steps of the multicomponent reaction are slow, the Schiff base may be isolated as the main product, leading to a low yield of the desired imidazo[1,2-a]pyridine.[1]
-
Ugi-type Byproducts: In some cases, particularly with certain aliphatic aldehydes, a competing Ugi four-component reaction can occur, leading to the formation of an acyclic Ugi adduct instead of the desired fused heterocyclic product.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Optimize Catalyst | Screen different Lewis or Brønsted acid catalysts. Scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (PTSA) are commonly used. The optimal catalyst and loading should be determined empirically for each specific reaction. | Improved reaction rate and conversion to the desired product. |
| Adjust Stoichiometry | Use a slight excess (e.g., 1.2 equivalents) of the 2-aminopyridine component.[1] | This can help to push the equilibrium towards the formation of the desired product and minimize the accumulation of the Schiff base intermediate.[1] |
| Solvent Selection | The choice of solvent can significantly impact the reaction. Protic solvents like methanol or ethanol are often effective. In some cases, greener solvents like water can be used, potentially with the aid of sonication. | Enhanced solubility of reactants and stabilization of intermediates can lead to higher yields. |
| Temperature and Reaction Time | Monitor the reaction progress by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-60 °C) may be beneficial. Conversely, if byproduct formation is observed at higher temperatures, running the reaction at a lower temperature for a longer duration might be necessary. | Optimization of these parameters can improve the reaction kinetics and selectivity towards the desired product. |
Logical Workflow for Troubleshooting Low Yield in GBB Reaction:
Caption: Troubleshooting workflow for low yields in the Groebke-Blackburn-Bienaymé reaction.
Issue 2: Dimerization and Other Side Reactions in Tschitschibabin-type Syntheses
Question: I am attempting a synthesis that involves the condensation of a 2-aminopyridine derivative under thermal or basic conditions, and I am observing significant amounts of byproducts, leading to a complex reaction mixture and low yield of the desired imidazo[1,2-a]pyridine. What are these byproducts and how can I avoid them?
Answer:
Syntheses involving 2-aminopyridines at elevated temperatures or in the presence of strong bases, such as in the Tschitschibabin reaction, are prone to side reactions like dimerization.
Common Byproducts and Causes:
-
Dimerization of 2-aminopyridine: Under certain conditions, 2-aminopyridine can undergo self-condensation to form dimerized or oligomeric byproducts. This is particularly prevalent in the Tschitschibabin reaction, where a significant side product can be a bipyridine derivative.[2]
-
Formation of Polysubstituted Pyridines: In some cases, the reaction conditions can lead to further substitution on the pyridine ring, resulting in a mixture of products.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Control Reaction Atmosphere | For reactions sensitive to oxidation or dimerization, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can be beneficial. In the case of the Tschitschibabin reaction, applying nitrogen pressure has been shown to favor the desired amination product over the dimer.[2] | Minimized formation of oxidative and dimeric byproducts. |
| Optimize Temperature | Carefully control the reaction temperature. While heat is often required to drive the reaction, excessive temperatures can promote side reactions. Determine the minimum temperature required for a reasonable reaction rate. | Improved selectivity for the desired product. |
| Choice of Base and Solvent | The nature of the base and solvent is critical. For instance, in the Tschitschibabin reaction, sodium amide in liquid ammonia is a common reagent system. The choice of a non-nucleophilic base of appropriate strength can be crucial in other condensation reactions to avoid unwanted side reactions. | Enhanced reaction efficiency and reduced byproduct formation. |
Quantitative Data on Byproduct Formation in a Tschitschibabin-type Reaction:
| Substrate | Conditions | Aminated Product Yield | Dimer Byproduct Yield |
| 4-tert-butylpyridine | Xylene, Sodium Amide, Atmospheric Pressure | 11% | 89% |
| 4-tert-butylpyridine | Xylene, Sodium Amide, 350 psi Nitrogen | 74% | 26% |
| Data adapted from a study on the Chichibabin reaction.[2] |
Reaction Pathway Illustrating Product and Byproduct Formation:
Caption: Competing pathways in Tschitschibabin-type syntheses.
Issue 3: Byproduct Formation in the Condensation of 2-Aminopyridine with α-Halocarbonyls
Question: I am synthesizing an imidazo[1,2-a]pyridine by condensing a 2-aminopyridine with an α-halocarbonyl compound, but my reaction is not clean. What are the potential side products?
Answer:
The condensation of 2-aminopyridines with α-halocarbonyls is a classic and widely used method. However, several side reactions can occur, leading to a mixture of products.
Common Byproducts and Causes:
-
N-Alkylation at the Exocyclic Amino Group: While the desired reaction involves initial alkylation at the endocyclic pyridine nitrogen, competing alkylation can occur at the exocyclic amino group. This can lead to the formation of isomeric byproducts.
-
Hydrolysis of the α-Halocarbonyl: If water is present in the reaction mixture, the α-halocarbonyl compound can hydrolyze to the corresponding α-hydroxycarbonyl compound, which may not participate in the desired cyclization.
-
Self-condensation of the α-Halocarbonyl: Under basic conditions, α-halocarbonyls can undergo self-condensation reactions.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Use of Anhydrous Conditions | Ensure all glassware is thoroughly dried and use anhydrous solvents. This is particularly important when using moisture-sensitive reagents. | Minimizes the hydrolysis of the α-halocarbonyl starting material. |
| Control of Basicity | The choice and amount of base can be critical. A mild, non-nucleophilic base is often preferred to promote the desired cyclization without inducing self-condensation of the α-halocarbonyl. | Improved selectivity for the desired imidazo[1,2-a]pyridine. |
| Stepwise Synthesis | In some cases, a two-step procedure where the intermediate pyridinium salt is first formed and isolated, followed by base-induced cyclization, can provide a cleaner product. | Better control over the reaction pathway and reduced formation of isomeric byproducts. |
Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines from 2-Aminopyridine and Phenacyl Bromide
-
Dissolve the substituted 2-aminopyridine (2.0 mmol) in aqueous ethanol (1:1 v/v, 10 mL).
-
To this solution, add the substituted phenacyl bromide (2.0 mmol).
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (4.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1 v/v) mobile phase.
-
Upon completion of the reaction, extract the product with a mixture of water and chloroform (1:1, 2 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What is the role of a copper catalyst in some modern syntheses of imidazo[1,2-a]pyridines, and how does it help in avoiding byproducts?
A1: Copper catalysts are often used in aerobic oxidative cyclization reactions for the synthesis of imidazo[1,2-a]pyridines. In these reactions, copper facilitates the C-N bond formation and the subsequent oxidative aromatization. A significant advantage of these methods is that they often use air as the oxidant, with water being the only byproduct. This makes them environmentally friendly ("green") and avoids the formation of toxic byproducts that can be associated with harsher, more traditional methods.[3]
Q2: I have multiple spots on my TLC plate after a GBB reaction. How can I identify the main byproduct?
A2: The most common byproduct in a GBB reaction is often the Schiff base formed between the aldehyde and the 2-aminopyridine.[1] This can be tentatively identified by comparing the TLC with a sample of the aldehyde and 2-aminopyridine reacted in the absence of the isocyanide. For definitive identification, isolation of the byproduct by column chromatography followed by characterization using NMR and mass spectrometry is recommended.
Q3: Can the order of addition of reagents in a multicomponent reaction like the GBB affect the outcome and byproduct formation?
A3: Yes, the order of addition can be important. It is generally recommended to mix the aldehyde and the 2-aminopyridine first to allow for the formation of the imine intermediate before adding the isocyanide and the catalyst. This can help to favor the desired reaction pathway over potential side reactions of the isocyanide.
Q4: Are there any general tips for improving the yield and purity of imidazo[1,2-a]pyridine syntheses?
A4: Yes, several general laboratory practices can significantly improve your results:
-
Purity of Starting Materials: Ensure that your starting materials, especially the 2-aminopyridine and the carbonyl compound, are pure. Impurities can interfere with the reaction and lead to byproduct formation.
-
Inert Atmosphere: For reactions that are sensitive to air or moisture, using an inert atmosphere of nitrogen or argon can be crucial.
-
Thorough Monitoring: Regularly monitor the reaction progress using TLC or LC-MS. This will help you to determine the optimal reaction time and to quench the reaction before significant byproduct formation occurs.
-
Careful Work-up: During the work-up procedure, ensure efficient extraction of the product and thorough removal of any catalysts or unreacted starting materials.
-
Purification: Choose an appropriate purification method, such as column chromatography or recrystallization, to isolate the desired product from any remaining byproducts.
References
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying brominated heterocyclic compounds?
A1: The primary purification techniques for brominated heterocyclic compounds are recrystallization, column chromatography, and acid-base extraction. The choice of method depends on the physical state of the compound (solid or liquid), the nature of the impurities, and the stability of the compound.[1][2] A combination of these techniques is often necessary to achieve high purity.
Q2: My brominated heterocycle appears to be degrading on the silica gel column. What can I do?
A2: Brominated heterocycles, especially those with electron-rich rings or labile functional groups, can be sensitive to the acidic nature of standard silica gel, leading to degradation or debromination.[3] To mitigate this, consider the following:
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Deactivated Silica Gel: Flush the packed column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (1-3%) before loading your sample.[3]
-
Alternative Stationary Phases: Use less acidic stationary phases such as neutral alumina or Florisil.[3]
-
Dry Loading: Adsorb your crude product onto a small amount of the chosen stationary phase before loading it onto the column. This can sometimes minimize contact time with the bulk stationary phase.[3]
Q3: I am observing debromination of my compound during purification. How can I prevent this?
A3: Debromination is a potential issue, particularly with palladium-catalyzed cross-coupling reaction workups or purification of sensitive substrates. To prevent this, you should:
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Avoid unnecessarily high temperatures during all purification steps.
-
Use deactivated stationary phases for chromatography as described above.[3]
-
If performing an acid-base extraction, use dilute acids and bases and minimize the time the compound is in the acidic or basic aqueous phase.
-
For compounds prone to reductive dehalogenation, ensure all traces of reducing agents from the previous reaction steps are quenched and removed before purification.
Q4: How do I choose the best recrystallization solvent for my brominated heterocyclic compound?
A4: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[4][5] A systematic approach to solvent selection is recommended. Start with small-scale solubility tests in a range of solvents with varying polarities. Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are often effective.[4][5]
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The compound is impure, or the cooling process is too rapid.[4] | Reheat the solution to redissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly. If using a mixed solvent system, add more of the solvent in which the compound is more soluble.[4] |
| No crystals form upon cooling. | The solution is not supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or reducing the solvent volume by evaporation and cooling again.[4] |
| Low recovery yield. | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor to obtain a second crop of crystals. Ensure the solution is cooled sufficiently (e.g., in an ice bath) to minimize solubility.[4] |
| Crystals are colored, but the pure compound should be colorless. | Colored impurities are trapped in the crystal lattice. | The colored impurity may have similar solubility properties. Consider a preliminary purification step like a short silica plug or an acid-base wash to remove the impurity before recrystallization. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Product and starting material co-elute. | The polarity of the starting material and product are very similar. | Try a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol). Adding a small amount of a modifier like acetic acid (for basic compounds) or triethylamine (for acidic compounds) can dramatically change the retention of one component.[6] |
| Compound streaks on the TLC plate and elutes over many column fractions. | The compound may be interacting too strongly with the stationary phase or is being loaded in a solvent that is too polar. | For basic compounds like brominated pyridines or quinolines, adding a small percentage of triethylamine or ammonia to the eluent can improve peak shape. Ensure the sample is loaded in a minimal amount of a low-polarity solvent.[3] |
| No compound is eluting from the column. | The compound has either degraded on the column or is too polar for the chosen eluent system. | First, check if the compound is stable to silica gel using a TLC test. If it is stable, gradually increase the polarity of the eluent. If degradation is suspected, a different stationary phase should be used.[3] |
| Poor separation and broad bands. | The column may have been packed improperly, or the sample was loaded in too large a volume of solvent. | Ensure the column is packed uniformly without any cracks or channels. Apply the sample in a concentrated band at the top of the column.[7] |
Data Presentation
Table 1: Recrystallization Solvent Systems for Brominated Heterocyclic Compounds
| Compound Class | Example Compound | Solvent System(s) | Typical Recovery Yield (%) | Purity Achieved (%) | Notes |
| Brominated Pyridines | 1-(4-bromophenyl)pyridin-2(1H)-one | Methanol, Ethanol, Ethanol/Water, Ethyl Acetate/Hexane[5] | 80-95[5] | >97[5] | The addition of water as an anti-solvent can improve yield.[5] |
| Brominated Indoles | 5-Bromo-2-phenyl-1H-indole derivatives | Not specified, but generally amenable to recrystallization. | 71-91 (after washing and recrystallization)[8] | High | Yields are for the final, purified product after synthesis. |
| Brominated Thiophenes | 2-Bromo-4-alkylthiophene | Not applicable (often purified by chromatography) | 90-93 (after column chromatography)[9] | High | Recrystallization is less common for simple, often liquid, brominated thiophenes. |
| Brominated Quinolines | 3,5,6,7-Tetrabromo-8-methoxyquinoline | Ethyl Acetate/Hexane[10] | 74[10] | High | Recrystallization was performed after initial purification by column chromatography.[10] |
Table 2: Column Chromatography Conditions for Brominated Heterocyclic Compounds
| Compound Class | Example Compound | Stationary Phase | Eluent System | Typical Rf | Notes |
| Brominated Thiophenes | 3-(bromomethyl)-2-chlorothiophene | Silica Gel (deactivated with triethylamine recommended) | Hexane/Ethyl Acetate (e.g., 98:2 to 90:10 gradient)[3] | 0.2 - 0.3[3] | Compound can be unstable on acidic silica.[3] |
| Brominated Benzothiophenes | Brominated Benzothioxanthene | Silica Gel | Petroleum ether/Dichloromethane (3:7 v/v)[11] | Not specified | Gradient elution may be necessary for complex mixtures. |
| Brominated Indoles | 3-Bromoindole | Silica Gel | Not specified in detail, but used for purification after Suzuki coupling. | Not specified | Flash column chromatography is effective.[12] |
| Brominated Quinolines | 5,7-Dibromo-8-hydroxyquinoline | Alumina or Silica Gel | Ethyl Acetate/Hexane (e.g., 1:3 to 7:3)[13] | ~0.6 (for a specific derivative)[13] | Alumina can be a good alternative to silica for these basic compounds.[13] |
| Brominated Imidazoles | 2-Bromo-N-phenyl-N-4,5-trimethyl-1H-imidazole-1-amine | Silica Gel | Petroleum ether/Ethyl Acetate (4:1)[14] | Not specified | Reaction monitoring by TLC is crucial to avoid product decomposition with prolonged irradiation.[14] |
Experimental Protocols
Protocol 1: Recrystallization of a Brominated Pyridone Derivative
This protocol is a general guideline for the recrystallization of a solid brominated heterocyclic compound, such as 1-(4-bromophenyl)pyridin-2(1H)-one.
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude compound. Add a few drops of a test solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is not suitable. If it is sparingly soluble, heat the test tube. If the compound dissolves upon heating and precipitates upon cooling, the solvent is a good candidate.
-
Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.[5]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[5]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.[5]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography of a Brominated Thiophene Derivative
This protocol describes the purification of a moderately non-polar brominated heterocycle.
-
Eluent Selection: Using thin-layer chromatography (TLC), determine a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the desired compound an Rf value of approximately 0.2-0.3.[3]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent. Ensure there are no air bubbles or cracks. Add a layer of sand to the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the eluent). Alternatively, for less soluble samples, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[3]
-
Elution: Begin elution with the determined solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed. Collect fractions and monitor their composition by TLC.[3]
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.[3]
Protocol 3: Acid-Base Extraction of a Brominated Quinoline
This method is effective for separating a basic brominated heterocycle from neutral or acidic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent like diethyl ether or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid. The basic brominated quinoline will be protonated and move into the aqueous layer. Repeat the extraction two more times.[1]
-
Separation of Layers: Combine the aqueous layers. The organic layer now contains neutral impurities.
-
Basification and Re-extraction: Cool the combined aqueous layers in an ice bath and slowly add 1 M sodium hydroxide until the solution is basic (pH > 10), which will precipitate the free amine. Extract the aqueous layer with fresh organic solvent (e.g., diethyl ether) three times.[1]
-
Drying and Concentration: Combine the organic layers from the re-extraction, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the purified basic compound.[1]
Visualizations
Caption: A decision workflow for selecting the appropriate purification technique.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Purification by Flash Column Chromatography | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 8. rsc.org [rsc.org]
- 9. KR101268026B1 - A method of controlling the bromination of thiophene derivatives - Google Patents [patents.google.com]
- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. acgpubs.org [acgpubs.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting low yield in Suzuki coupling of pyridyl compounds.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the Suzuki coupling of pyridyl compounds.
Troubleshooting Guide & FAQs
This section addresses specific issues users might encounter during their experiments in a question-and-answer format, offering potential causes and actionable solutions.
Q1: Why is my Suzuki coupling reaction with a pyridyl compound resulting in a low or no yield?
Low or no product formation is a frequent challenge when working with pyridyl substrates. Several factors can contribute to this issue, primarily stemming from the inherent electronic properties of the pyridine ring.
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and halting the catalytic cycle. This is a well-documented issue, often referred to as the "2-pyridyl problem."[1][2]
-
Inefficient Transmetallation: The transfer of the pyridyl group from the boronic acid or its derivative to the palladium complex can be sluggish, particularly for electron-deficient pyridyl compounds.[2]
-
Protodeborylation: Pyridylboronic acids are susceptible to protodeborylation, a side reaction where the carbon-boron bond is cleaved by a proton source (e.g., water), replacing the boronic acid group with a hydrogen atom. This is especially prevalent at higher temperatures and in aqueous basic conditions.[1][3]
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Poor Reactivity of Pyridyl Halide: The reactivity of the pyridyl halide is crucial for the initial oxidative addition step. Chloropyridines are notably less reactive than their bromo- or iodo- counterparts due to a stronger carbon-halogen bond.[4]
Solutions at a Glance:
| Issue | Recommended Action |
| Catalyst Inactivation | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3][5] Consider using a more robust pre-catalyst. |
| Inefficient Transmetallation | Use more reactive boronic acid derivatives like pinacol esters or MIDA boronates.[5] Optimize the base; stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[5][6] |
| Protodeborylation | Use anhydrous solvents and reagents.[3] Employ milder bases (e.g., KF, K₂CO₃) or boronic esters, which are more stable to hydrolysis.[1][5] |
| Poor Halide Reactivity | Switch to a more active catalyst system (e.g., Buchwald ligands).[4] Increase the reaction temperature.[4] |
Q2: I'm observing significant formation of side products. What are they and how can I minimize them?
The most common side reactions in the Suzuki coupling of pyridyl compounds are homocoupling and dehalogenation.
-
Homocoupling: This is the coupling of two boronic acid molecules to form a bipyridyl byproduct. It is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II), a species that can facilitate this side reaction.[3]
-
Solution: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
-
Dehalogenation: The starting pyridyl halide can be converted to pyridine through the replacement of the halogen with a hydrogen atom.
Q3: How do I choose the right ligand for my pyridyl Suzuki coupling?
Ligand selection is critical for a successful reaction. Standard ligands like triphenylphosphine (PPh₃) are often ineffective for pyridyl couplings due to catalyst deactivation.
Recommendation: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium catalyst, promote the desired oxidative addition and reductive elimination steps, and sterically hinder the coordination of the pyridine nitrogen.
Table 1: Effect of Ligand on the Yield of a Model Suzuki Coupling Reaction (Reaction: 2-Bromopyridine with Phenylboronic Acid)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Notes |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | Low to Moderate | Prone to catalyst deactivation.[6] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Dioxane | High | Bulky, electron-rich ligand stabilizes the catalyst.[6] |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | High | Another effective Buchwald ligand for this transformation. |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | Moderate | A common pre-catalyst, but may require optimization. |
This data is compiled from various sources and serves as a general guide. Yields are highly dependent on specific substrates and reaction conditions.
Q4: Which base should I use for the Suzuki coupling of pyridyl compounds?
The choice of base is crucial as it activates the boronic acid for the transmetallation step. The optimal base is highly dependent on the specific substrates, solvent, and catalyst system.
General Guidance:
-
For pyridylboronic acids: Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective, particularly for less reactive substrates.[6]
-
To minimize protodeborylation: Weaker bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[1]
-
Anhydrous conditions: When using bases like K₃PO₄ under anhydrous conditions, the addition of a small amount of water may be necessary for the base to be effective.[1]
Table 2: Comparison of Different Bases in a Model Pyridyl Suzuki Coupling (Reaction: 2-Chloropyridine with Phenylboronic Acid, Pd₂(dba)₃/SPhos catalyst)
| Base (2.0 equiv) | Solvent | Approximate Yield Range (%) | Notes |
| K₂CO₃ | Toluene/H₂O | Moderate | A common and cost-effective choice.[6] |
| K₃PO₄ | Dioxane | High to Excellent | A strong base, very effective for less reactive chlorides.[6] |
| Cs₂CO₃ | Dioxane | High to Excellent | Often provides higher yields but is more expensive.[6] |
| Na₂CO₃ | DMF | Moderate to High | DMF can help with the solubility of starting materials.[6] |
| KF | Dioxane | Moderate | A milder base that can help reduce protodeborylation. |
Yields are illustrative and will vary based on precise reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Screening Reaction Conditions
This protocol outlines a general workflow for optimizing the Suzuki coupling of a pyridyl halide with a boronic acid.
Materials:
-
Pyridyl halide (1.0 equiv)
-
Boronic acid or boronic ester (1.2-1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., SPhos, 2-6 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene)
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the pyridyl halide, boronic acid/ester, base, palladium pre-catalyst, and ligand.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in pyridyl Suzuki couplings.
References
Optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of imidazo[1,2-a]pyridines.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of imidazo[1,2-a]pyridines, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no desired imidazo[1,2-a]pyridine product. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield is a common issue that can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Below is a systematic guide to troubleshooting this problem.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield.
Potential Causes and Solutions:
| Potential Cause | Recommended Solutions |
| Suboptimal Catalyst | The choice of catalyst is crucial. For instance, in copper-catalyzed syntheses from aminopyridines and nitroolefins, CuBr has been shown to be highly effective.[1] If using a different copper source, consider switching to CuBr. For other reaction types, ensure the catalyst is active and used in the correct loading. Some modern protocols even achieve high yields without a metal catalyst.[2][3] |
| Incorrect Solvent | The solvent can significantly impact reaction efficiency. For the copper-catalyzed reaction mentioned above, DMF was found to be the optimal solvent.[1] In other cases, green solvents like water or ethanol, sometimes with a co-solvent like isopropanol (IPA), have been used successfully, especially under microwave irradiation.[4] |
| Inappropriate Temperature | Reactions are often temperature-sensitive. For the Cu(I)-catalyzed synthesis with nitroolefins, 80°C was identified as the ideal temperature.[1] Some catalyst-free methods may require higher temperatures (e.g., 100°C), while certain multicomponent reactions proceed efficiently at room temperature.[4][5] It is essential to follow the temperature specified in the protocol for your specific reaction type. |
| Reactant Quality | The purity of starting materials, such as 2-aminopyridine and the corresponding ketone or alkyne, is critical. Impurities can interfere with the reaction. Ensure all reactants are pure and dry, as appropriate. |
| Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6] If starting material is still present after the recommended time, consider extending the reaction duration. |
| Base Selection | In reactions requiring a base, its strength can be a key parameter. For example, in some catalyst-free syntheses of 2,3-disubstituted imidazo[1,2-a]pyridines, potassium carbonate is used.[3] Ensure the base is appropriate for the specific reaction mechanism. |
Problem 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing significant side products, making the purification of the target imidazo[1,2-a]pyridine difficult. What are common side products and how can I minimize their formation?
Answer: Side product formation is often related to the reaction mechanism and conditions. Minimizing these impurities generally involves fine-tuning the reaction parameters.
Common Side Products and Mitigation Strategies:
-
Unreacted Starting Materials: This is often a sign of an incomplete reaction. Refer to the solutions for "Low or No Product Yield" to drive the reaction to completion.
-
Polymerization: Some starting materials, particularly alkynes, can polymerize under certain conditions. Ensure that the reaction temperature is not excessively high and that the catalyst loading is optimized.
-
Isomeric Products: Depending on the substitution pattern of the 2-aminopyridine, the formation of regioisomers is possible. Careful selection of starting materials and reaction conditions can enhance regioselectivity.[3]
-
Over-alkylation or other secondary reactions: In classical syntheses involving α-haloketones, side reactions can occur. Modern, milder methods, such as multicomponent reactions, often offer cleaner product profiles.[7][8]
Purification Tips:
-
Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines. A typical mobile phase is a mixture of hexane and ethyl acetate.[6]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol) can be an effective purification method.[5]
-
Filtration: In some cases, particularly in multicomponent reactions where the product precipitates, simple filtration may be sufficient to obtain a pure product.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?
A1: A variety of methods exist, with the most common being:
-
Classical Condensation: The reaction of a 2-aminopyridine with an α-halocarbonyl compound is a traditional and widely used method.[6]
-
Multicomponent Reactions (MCRs): These reactions, often involving a 2-aminopyridine, an aldehyde, and an isocyanide or alkyne, are highly efficient for generating diverse libraries of imidazo[1,2-a]pyridines in a single step.[7][8]
-
Copper-Catalyzed Synthesis: Copper catalysts are frequently used to facilitate the synthesis from various starting materials, such as 2-aminopyridines and nitroolefins, often using air as a green oxidant.[1][9]
-
Catalyst-Free Synthesis: Several modern protocols have been developed that proceed efficiently without a catalyst, often under microwave irradiation or in green solvents.[3][4]
Q2: How can I choose the best synthetic route for my target molecule?
A2: The choice of synthetic route depends on several factors:
-
Desired Substitution Pattern: Some methods are better suited for specific substitution patterns. For example, MCRs are excellent for creating 3-amino-substituted imidazo[1,2-a]pyridines.[7]
-
Availability of Starting Materials: The choice will be dictated by the commercial availability and ease of synthesis of the required precursors.
-
Scalability: For large-scale synthesis, one-pot reactions and catalyst-free methods can be advantageous.[2]
-
Green Chemistry Considerations: If environmental impact is a concern, methods using green solvents like water or ethanol, catalyst-free conditions, or air as an oxidant are preferable.[1][4]
Q3: Are there any safety precautions I should be aware of during the synthesis?
A3: Yes, standard laboratory safety practices should always be followed. Specific considerations include:
-
Handling of Reagents: Some reagents, like α-haloketones, can be lachrymatory and should be handled in a fume hood. Reagents like sodium cyanide, used in some older Zolpidem syntheses, are highly toxic and require extreme caution.[10]
-
Microwave Synthesis: When using a microwave reactor, ensure that the reaction vessel is properly sealed and that the temperature and pressure limits of the equipment are not exceeded.[4][8]
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Synthesis from 2-Aminopyridine and Phenacyl Bromide
This protocol is adapted from a method utilizing a copper silicate catalyst.[2]
-
In a round-bottom flask, combine 2-aminopyridine (1 mmol) and the substituted phenacyl bromide (1 mmol).
-
Add the copper silicate catalyst.
-
Add a suitable solvent (e.g., a less hazardous solvent as suggested by the protocol).
-
Stir the reaction mixture at the specified temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 20% ethyl acetate in n-hexane mobile phase.[2]
-
Upon completion, perform an appropriate work-up, which may involve filtration to remove the catalyst and evaporation of the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Iodine-Catalyzed Three-Component Synthesis
This protocol is based on a multicomponent reaction involving an aldehyde, 2-aminopyridine, and tert-butyl isocyanide.[5]
-
To a 100 mL round-bottom flask, add the aldehyde (10 mmol), 2-aminopyridine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).
-
Add the iodine catalyst (e.g., 0.5 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The formation of a precipitate may be observed.
-
After the reaction is complete, filter the precipitate.
-
Wash the filtered solid with excess ethanol and dry it under vacuum to obtain the purified product.[5]
Data Presentation
Table 1: Optimization of Catalyst and Solvent for a Three-Component Synthesis of Imidazo[1,2-a]pyrazines (Applicable by analogy to Imidazo[1,2-a]pyridines)
| Entry | Catalyst (mol%) | Solvent | Yield (%) |
| 1 | No Catalyst | EtOH | No reaction |
| 2 | I₂ (5) | MeOH | Moderate |
| 3 | I₂ (5) | H₂O | Low |
| 4 | I₂ (5) | ACN | Moderate |
| 5 | I₂ (5) | DCM | Low |
| 6 | FeCl₃ (5) | EtOH | Poor |
| 7 | I₂ (5) | EtOH | Excellent |
Data adapted from a study on a similar heterocyclic system to illustrate optimization principles.[11]
Table 2: Effect of Reaction Conditions on a Catalyst-Free Synthesis
| Entry | Solvent | Temperature (°C) | Method | Yield (%) |
| 1 | Neat | Room Temp | Conventional | No reaction |
| 2 | Neat | 100 | Conventional | 30 |
| 3 | CH₃CN | 100 | Conventional | No cyclized product |
| 4 | DMSO | 100 | Conventional | No cyclized product |
| 5 | H₂O-IPA | 100 | Microwave | Excellent |
Data adapted from a study on the synthesis of imidazo[1,2-a]pyridines.[4]
Visualizations
Caption: Plausible mechanism for a three-component synthesis.[7]
References
- 1. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 2. nanobioletters.com [nanobioletters.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. bio-conferences.org [bio-conferences.org]
- 9. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 10. Zolpidem - Wikipedia [en.wikipedia.org]
- 11. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Groebke-Blackburn-Bienaymé Reaction Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, understanding, and mitigating common side reactions encountered during the Groebke-Blackburn-Bienaymé (GBB) reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Groebke-Blackburn-Bienaymé (GBB) reaction?
The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between an amine (typically a heterocyclic amidine), an aldehyde, and an isocyanide to synthesize substituted imidazo[1,2-a]pyridines and related fused heterocyclic scaffolds. These structures are of significant interest in medicinal chemistry.[1][2]
Q2: What are the most common side reactions observed in the GBB reaction?
The most frequently encountered side reactions in the GBB reaction are:
-
Formation of Ugi-type adducts: This is particularly prevalent when using aliphatic aldehydes.[3][4]
-
Formation of solvent adducts: Protic solvents, such as methanol, can react with the intermediate imine to form stable, non-productive intermediates.
-
Side reactions involving formaldehyde: Due to its high reactivity, formaldehyde can lead to polymerization and the formation of various byproducts.[5][6][7]
Q3: How can I detect the presence of side products in my reaction mixture?
The presence of side products can be detected using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The appearance of multiple spots in addition to the desired product spot can indicate the presence of impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra of the crude reaction mixture can reveal signals corresponding to unexpected structures.
-
Mass Spectrometry (MS): Analysis of the crude reaction mixture by techniques like LC-MS can show peaks with mass-to-charge ratios corresponding to potential side products.
Troubleshooting Guides
Issue 1: Formation of Ugi-type Side Products
Symptoms:
-
Lower than expected yield of the desired GBB product.
-
Presence of a significant byproduct, especially when using aliphatic aldehydes.
-
NMR and MS data inconsistent with the expected GBB product, showing characteristics of a linear peptide-like structure.
Root Cause Analysis: The GBB and Ugi reactions share common intermediates. The initial condensation of the amine and aldehyde forms an imine. In the GBB pathway, this is followed by a [4+1] cycloaddition with the isocyanide. However, under certain conditions, particularly with more reactive aliphatic aldehydes, a competing Ugi-type four-component reaction can occur if a nucleophile (like the solvent or trace water) is present, leading to a linear α-acylamino amide adduct instead of the fused heterocyclic GBB product.[3][4]
Logical Relationship for Ugi Side Product Formation
Caption: Competing GBB and Ugi reaction pathways from a common imine intermediate.
Solutions:
-
Solvent Choice: Use a non-nucleophilic solvent to disfavor the Ugi pathway. Aprotic solvents like dichloromethane (DCM) or toluene are good choices.
-
Reaction Conditions: Lowering the reaction temperature may favor the GBB pathway.
-
Aldehyde Choice: If possible, use aromatic aldehydes, which are generally less prone to forming Ugi side products.
Quantitative Data: GBB vs. Ugi Product Formation with Aliphatic Aldehydes
| Aldehyde | GBB Product Yield (%) | Ugi Product Yield (%) | Conditions | Reference |
| Cyclopentanecarbaldehyde | 50 | 45 | AcOH, H₂O/DMSO, 25°C, 24h | [8] |
| 3-Methylbutanal | 50 | 48 | AcOH, H₂O/DMSO, 25°C, 24h | [8] |
Issue 2: Formation of Solvent Adducts
Symptoms:
-
Reduced yield of the GBB product.
-
Identification of a byproduct with a mass corresponding to the imine intermediate plus the mass of the solvent molecule.
-
The reaction stalls and does not go to completion.
Root Cause Analysis: Protic solvents, especially methanol, are nucleophilic and can add to the electrophilic imine intermediate formed in the first step of the GBB reaction. This forms a stable hemiaminal ether adduct, which is a "dead-end" intermediate and does not proceed to the desired GBB product.[9] This side reaction is more pronounced with electron-poor amino-heterocycles.
Workflow for Diagnosing Solvent Adduct Formation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Catalyst Poisoning in Reactions with Pyridine-Containing Compounds
This technical support center is designed for researchers, scientists, and drug development professionals to provide practical guidance on mitigating catalyst poisoning by pyridine-containing compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during catalytic reactions involving these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: Why are pyridine-containing compounds potent catalyst poisons?
A1: The primary issue stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen has a lone pair of electrons that can strongly coordinate to the electron-deficient metal center of a transition metal catalyst (commonly palladium). This coordination can lead to the formation of stable, inactive catalyst complexes, effectively "poisoning" the catalyst and halting or slowing the desired catalytic cycle.[1] This is often referred to as the "2-pyridyl problem," especially when the reaction site is near the nitrogen atom.[1]
Q2: Which types of catalysts are most susceptible to poisoning by pyridines?
A2: Palladium-based catalysts are particularly vulnerable to poisoning by pyridine-containing compounds, especially in cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and C-H activation.[1][2][3] Other transition metal catalysts, such as those based on platinum, rhodium, and nickel, can also be affected, particularly in hydrogenation reactions where the pyridine or its piperidine product can inhibit the catalyst.[4][5]
Q3: What are the primary mechanisms of catalyst deactivation in these reactions?
A3: The main deactivation pathways include:
-
Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the metal center and preventing the coordination of reactants or inhibiting key steps like oxidative addition or reductive elimination.[1]
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, which are often stable and do not participate in the catalytic cycle.[1]
-
Catalyst Decomposition: Under certain reaction conditions, the active form of the catalyst (e.g., Pd(0)) can decompose into inactive forms.[1]
Q4: Can catalyst poisoning by pyridine derivatives be reversed?
A4: The reversibility of poisoning depends on the strength of the interaction between the pyridine derivative and the catalyst.[4]
-
Reversible Poisoning: In some cases, the pyridine may bind weakly and can be displaced by increasing the concentration of a reactant or by altering the reaction conditions.
-
Irreversible Poisoning: Strong chemisorption of the pyridine derivative onto the catalyst's active sites can lead to permanent deactivation.[4] In such instances, catalyst regeneration or replacement may be necessary.
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions with pyridine-containing compounds.
Issue 1: Low or No Conversion in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Possible Cause: Catalyst poisoning by the pyridine nitrogen.
Troubleshooting Steps:
-
Switch to a Bulkier, Electron-Rich Ligand: Employing sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃ can be highly effective.[1] These ligands can promote faster catalytic turnover, which outcompetes the poisoning process, and their bulk can sterically hinder the coordination of the pyridine nitrogen to the metal center.[1][6]
-
Increase Catalyst Loading: While not the most elegant solution, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes compensate for the deactivated catalyst.[1]
-
Use a More Active Pre-catalyst: Utilize a well-defined palladium pre-catalyst (e.g., a Buchwald G3 pre-catalyst) to ensure the efficient generation of the active catalytic species.[7]
-
Change the Halide (if applicable): If you are using a pyridine halide, switching from a chloride to a bromide or iodide can be beneficial as C-I and C-Br bonds are generally more reactive in oxidative addition.[1]
-
Optimize the Base and Solvent: The choice of base and solvent is crucial. For Suzuki couplings, weaker bases like K₂CO₃ or Cs₂CO₃ are often effective.[7] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[8] The solvent should be anhydrous and thoroughly degassed to prevent side reactions and catalyst deactivation.[7]
Issue 2: Hydrogenation of a Pyridine Derivative is Slow or Stalls
Possible Cause: Product inhibition/poisoning by the resulting piperidine.
Troubleshooting Steps:
-
Use an Acidic Additive: The addition of a small amount of a weak acid can protonate the product piperidine, preventing it from coordinating to and poisoning the catalyst.
-
Increase Catalyst Loading: A higher catalyst loading can help to overcome the effects of product inhibition.[4]
-
Optimize Reaction Conditions: Ensure that the hydrogen pressure and temperature are optimal for your specific substrate and catalyst.[4]
-
Use a Fresh, High-Quality Catalyst: The activity of hydrogenation catalysts can degrade over time, especially with improper storage. Using a fresh batch from a reputable supplier is recommended.[4]
Data Presentation
The following tables summarize quantitative data on the effectiveness of different strategies to overcome catalyst poisoning in reactions with pyridine-containing compounds.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 3-Amino-2-chloropyridine
| Entry | Palladium Source | Ligand | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | <5 |
| 2 | Pd(OAc)₂ | P(t-Bu)₃ | 85 |
| 3 | Pd₂(dba)₃ | XPhos | 99 |
| 4 | Pd₂(dba)₃ | SPhos | 98 |
Reaction Conditions: 3-amino-2-chloropyridine, 2-methoxyphenylboronic acid, K₃PO₄, toluene, 100 °C. Data adapted from literature reports.[2]
Table 2: Effect of Additives on Intramolecular C-H Arylation of a Pyridine Derivative
| Entry | Additive | Yield (%) |
| 1 | None | 59 |
| 2 | PPh₃ | 94 |
| 3 | CyJohnPhos | 90 |
| 4 | PCy₃ + Pivalic Acid | 77 |
Reaction Conditions: N-(2-bromophenyl)-2-pyridinecarboxamide, Pd(OAc)₂, K₂CO₃, DMA, 110 °C. Data adapted from literature reports.[9]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Challenging Pyridine Halide
This protocol incorporates the use of a bulky, electron-rich ligand and a pre-catalyst to mitigate catalyst poisoning.
Materials:
-
Pyridine halide (1.0 equiv)
-
Arylboronic acid or ester (1.2 equiv)
-
Pd₂(dba)₃ (2 mol %)
-
XPhos (4.4 mol %)
-
K₃PO₄ (2.0 equiv, finely ground and dried)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyridine halide, arylboronic acid, and K₃PO₄.
-
Solvent Addition: Add the anhydrous, degassed solvent to the flask.
-
Catalyst Preparation: In a separate glovebox or under a positive flow of inert gas, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and XPhos in a small amount of the reaction solvent.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Protocol 2: Catalyst Regeneration by Acid Washing (for Heterogeneous Catalysts)
This protocol is a general guideline for regenerating a heterogeneous catalyst (e.g., Pd/C) that has been poisoned by nitrogen-containing compounds.
Materials:
-
Poisoned heterogeneous catalyst
-
Dilute aqueous acid solution (e.g., 0.1 M acetic acid or 0.05 M sulfuric acid)
-
Deionized water
-
Methanol or ethanol
Procedure:
-
Catalyst Recovery: Recover the poisoned catalyst from the reaction mixture by filtration.
-
Washing: Wash the catalyst thoroughly with a solvent such as methanol or ethanol to remove any adsorbed organic residues.
-
Acid Treatment: Suspend the catalyst in the dilute acid solution and stir at room temperature for 1-2 hours. This helps to remove the strongly coordinated pyridine or piperidine derivatives.
-
Neutralization and Rinsing: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral.
-
Final Wash: Wash the catalyst with methanol or ethanol to remove water.
-
Drying: Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Activity Test: Before using the regenerated catalyst on a large scale, it is advisable to test its activity on a small-scale reaction to ensure its performance has been restored.
Visualizations
Caption: Mechanism of catalyst poisoning by a pyridine derivative.
Caption: Troubleshooting workflow for reactions with pyridine compounds.
Caption: Decision tree for selecting a mitigation strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
Technical Support Center: Scalable Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine for Preclinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine.
Experimental Protocols and Data Presentation
A critical step in advancing preclinical studies is the reliable and scalable synthesis of the target compound. This section outlines a detailed methodology for the synthesis of this compound, along with a summary of quantitative data from various reported methods to aid in comparison and optimization.
Recommended Scalable Synthesis Protocol
This protocol is a modified and scalable version based on established methods for the synthesis of imidazo[1,2-a]pyridines.
Materials and Reagents:
-
2-Amino-5-bromopyridine
-
2-Bromoacetophenone
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Apparatus for column chromatography
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask of appropriate size, dissolve 2-amino-5-bromopyridine (1 equivalent) and 2-bromoacetophenone (1.1 equivalents) in ethanol (10 mL per gram of 2-amino-5-bromopyridine).
-
Addition of Base: To the stirred solution, add sodium bicarbonate (2 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the residue, add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Isolation and Characterization: Collect the fractions containing the pure product, combine them, and remove the solvent under reduced pressure to yield this compound as a solid. Characterize the final product by NMR, MS, and HPLC to confirm its identity and purity.
Comparative Data of Synthesis Methods
The following table summarizes quantitative data from different methods for the synthesis of this compound and related derivatives to provide a comparative overview.
| Method | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield (%) | Purity (%) | Reference |
| Conventional Heating | 2-Amino-5-bromopyridine, 2-Bromoacetophenone | NaHCO₃ | Ethanol | 6 hours | ~85% | >95% (after chromatography) | General procedure |
| Microwave Irradiation | 2-Amino-5-bromopyridine, 2-Bromoacetophenone | None | None (solvent-free) | 10-20 min | High | High | [1][2] |
| Patent CN103788092A | 2-Amino-5-bromopyridine, 40% Chloroacetaldehyde aq. soln. | NaHCO₃ | Water/Ethanol | 2-24 hours | 72.4 | Not specified | [3] |
| One-Pot, Solvent-Free | Acetophenone, [Bmim]Br₃, 2-Aminopyridine | Na₂CO₃ | None | 40 min | 72-89 | Not specified | [4] |
Troubleshooting Guides and FAQs
This section addresses common issues that may be encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter for achieving a high yield in this synthesis?
A1: The most critical parameters are the purity of the starting materials (2-amino-5-bromopyridine and 2-bromoacetophenone) and ensuring anhydrous reaction conditions, as the presence of water can lead to side reactions and lower yields. The choice of base and its stoichiometry are also crucial for efficient cyclization.
Q2: Can other bases be used instead of sodium bicarbonate?
A2: Yes, other bases like potassium carbonate (K₂CO₃), triethylamine (Et₃N), or sodium hydroxide (NaOH) can be used.[3] However, sodium bicarbonate is a mild and cost-effective choice that generally provides good yields with minimal side product formation. The choice of base may require optimization of the reaction conditions.
Q3: What are the common impurities observed in the crude product?
A3: Common impurities include unreacted starting materials, particularly 2-amino-5-bromopyridine, and potential side products from the self-condensation of 2-bromoacetophenone. Incomplete cyclization can also result in intermediate impurities.
Q4: How can the purity of the final product be accurately assessed?
A4: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity determination.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and can also be used for quantitative analysis (qNMR).[5] Mass Spectrometry (MS) confirms the molecular weight of the compound.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or impure starting materials.- Insufficient heating or reaction time.- Incorrect stoichiometry of reagents. | - Verify the purity of starting materials using appropriate analytical techniques.- Ensure the reaction is heated to the correct reflux temperature and monitor by TLC until completion.- Carefully check the molar equivalents of all reagents. |
| Formation of Multiple Products (as seen on TLC) | - Presence of moisture leading to hydrolysis of 2-bromoacetophenone.- Side reactions due to strong base or high temperature. | - Use anhydrous solvents and reagents.- Consider using a milder base like NaHCO₃.- Optimize the reaction temperature and time. |
| Difficulty in Product Purification | - Co-elution of impurities with the product during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from low to high polarity (e.g., hexanes to ethyl acetate) is recommended.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to purify the product further. |
| Product is an Oil Instead of a Solid | - Presence of residual solvent or impurities. | - Ensure complete removal of solvent under high vacuum.- Re-purify the product by column chromatography or recrystallization. |
| Inconsistent Yields on Scale-up | - Inefficient heat transfer in a larger reaction vessel.- Inefficient mixing. | - Use a suitable heating mantle and ensure vigorous stirring to maintain a consistent temperature throughout the reaction mixture.- For larger scale, consider mechanical stirring. |
Visualizations
Experimental Workflow for Scalable Synthesis
The following diagram illustrates the key steps in the scalable synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
This diagram outlines a logical approach to troubleshooting common issues during the synthesis.
Caption: A logical guide for troubleshooting synthesis problems.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-conferences.org [bio-conferences.org]
- 3. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 4. One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
Recrystallization methods for purifying 6-Bromo-2-phenylimidazo[1,2-a]pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of 6-Bromo-2-phenylimidazo[1,2-a]pyridine. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to address common challenges during the purification process.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and solutions.
Q1: My compound is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This indicates that the solvent is not suitable for your compound. For this compound and related structures, a mixed solvent system is often effective.
-
Recommended Action: A common solvent system for similar imidazo[1,2-a]pyridines is a mixture of ethyl acetate and n-hexane.[1] Start by dissolving your compound in a minimal amount of hot ethyl acetate (a solvent in which it is more soluble). Then, gradually add hot n-hexane (a solvent in which it is less soluble) until you observe slight turbidity (cloudiness). Add a drop or two of hot ethyl acetate to redissolve the precipitate and then allow the solution to cool slowly.
Q2: No crystals are forming even after the solution has cooled. What are the next steps?
A2: The absence of crystal formation, a condition known as supersaturation, is a common issue.[2][3] Several techniques can be employed to induce crystallization:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass stirring rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seeding: If available, add a tiny, pure crystal of this compound to the solution. This "seed crystal" will act as a template for further crystal formation.[4][5]
-
-
Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[2][6]
-
Cool Slowly: Ensure the solution is cooling slowly and without disturbance. Rapid cooling can sometimes inhibit crystallization.[4][7][8] After reaching room temperature, you can try cooling the flask in an ice bath to further decrease the solubility of your compound.[4]
Q3: My compound "oiled out" instead of forming crystals. How can I fix this?
A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[2][9][10] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly.[4][6]
-
Troubleshooting Steps:
-
Reheat the solution until the oil completely redissolves.
-
Add a small amount of additional hot solvent (the one in which the compound is more soluble, e.g., ethyl acetate) to decrease the saturation of the solution.[6]
-
Allow the solution to cool much more slowly. Insulating the flask can help with this.
-
Consider a different solvent system with a lower boiling point.
-
Q4: The yield of my recrystallized product is very low. How can I improve it?
A4: A low recovery of the purified product can be due to several factors:[6]
-
Excess Solvent: Using too much solvent is a primary cause of low yield, as a significant portion of your product will remain in the mother liquor.[3][6] Use only the minimum amount of hot solvent necessary to dissolve the crude material.
-
Premature Crystallization: If crystals form during a hot filtration step to remove insoluble impurities, you will lose product.[4] Ensure your filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete Crystallization: Make sure the solution is cooled sufficiently to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.[4]
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[4]
Q5: The recrystallized crystals are colored, but the pure compound should be colorless or white. How can I remove the color?
A5: Colored impurities can often be removed with activated charcoal.
-
Procedure:
-
After dissolving the crude compound in the hot solvent, remove the flask from the heat source.
-
Add a small amount of activated charcoal to the solution.
-
Reheat the solution to boiling for a few minutes while stirring. The colored impurities will adsorb onto the surface of the charcoal.
-
Perform a hot filtration to remove the charcoal. Be aware that activated charcoal can also adsorb some of your desired product, so use it sparingly.[6]
-
Quantitative Data Summary
| Compound/Solvent | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | 273.13[11] | Not available | Not available | Target compound. |
| 6-Bromoimidazo[1,2-a]pyridine | 197.03[12] | 76-81[12] | Not available | A related compound without the 2-phenyl group. |
| 6-Bromo-2-methylimidazo[1,2-a]pyridine | 211.06[13] | Not available | Not available | A related compound with a 2-methyl group. |
| Ethyl Acetate | 88.11 | -83.6 | 77.1 | Good solvent for many organic compounds. |
| n-Hexane | 86.18 | -95 | 69 | A non-polar solvent, often used as an anti-solvent. |
| Ethanol | 46.07 | -114 | 78.37 | A polar protic solvent. |
| Dichloromethane | 84.93 | -96.7 | 39.6 | A versatile solvent with a low boiling point. |
Experimental Protocols
The following protocols are suggested based on methods used for structurally similar compounds and general recrystallization principles.
Protocol 1: Recrystallization using a Mixed Solvent System (Ethyl Acetate/n-Hexane)
This method is based on a procedure reported for the closely related 6-bromoimidazo[1,2-a]pyridine.[1]
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of hot ethyl acetate and heat the mixture to boiling with stirring until the solid is fully dissolved.
-
Addition of Anti-solvent: While the solution is still hot, slowly add hot n-hexane dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, you can subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Single Solvent Recrystallization (General Procedure)
If a suitable single solvent is identified through solubility testing:
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Add the crude solid to a flask and add the chosen solvent in small portions while heating the mixture to boiling with stirring, until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the ice-cold solvent.
-
Drying: Dry the crystals under vacuum.
Visualized Workflows
Recrystallization Workflow
References
- 1. CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents [patents.google.com]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. mt.com [mt.com]
- 10. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 11. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 6-Bromoimidazo 1,2-a pyridine 97 6188-23-4 [sigmaaldrich.com]
- 13. 6-Bromo-2-methylimidazo[1,2-a]pyridine | C8H7BrN2 | CID 12428960 - PubChem [pubchem.ncbi.nlm.nih.gov]
Identifying and removing impurities from imidazo[1,2-a]pyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from imidazo[1,2-a]pyridine reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in imidazo[1,2-a]pyridine synthesis?
The most prevalent impurities are typically unreacted starting materials, particularly the 2-aminopyridine, aldehyde, and isocyanide in the case of the Groebke-Blackburn-Bienaymé (GBB) reaction.[1][2][3][4] Other potential byproducts can include:
-
Imine intermediate: Formed from the condensation of the 2-aminopyridine and the aldehyde.
-
Side products from isocyanide: Isocyanides can sometimes hydrolyze or polymerize under certain reaction conditions.
-
Products from side reactions of functional groups: If the starting materials contain other reactive functional groups, these may lead to additional impurities.
Q2: How can I monitor the progress of my imidazo[1,2-a]pyridine reaction to minimize impurity formation?
Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress.[5] Regular sampling of the reaction mixture and analysis by TLC will allow you to determine the optimal reaction time, ensuring the consumption of starting materials and minimizing the formation of degradation products. It is advisable to run a co-spot of your starting materials alongside the reaction mixture to easily identify their presence.
Q3: What are the primary methods for purifying crude imidazo[1,2-a]pyridine products?
The two most common and effective purification techniques are:
-
Column Chromatography: This is a versatile method for separating the desired product from impurities with different polarities. Silica gel is the most common stationary phase, and a mixture of hexanes and ethyl acetate is a frequently used eluent system.[5]
-
Recrystallization: This technique is highly effective for obtaining high-purity solid products. The choice of solvent is crucial and often requires some experimentation. Common solvent systems include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[6]
Troubleshooting Guides
Impurity Identification
Q4: My TLC plate shows multiple spots after the reaction. How do I identify which is my product and which are impurities?
-
UV Visualization: Imidazo[1,2-a]pyridines are typically UV-active due to their aromatic nature and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).[5][7]
-
Staining: If spots are not clearly visible under UV, various staining agents can be used. Iodine vapor is a general stain for many organic compounds.[8][9] Specific stains like p-anisaldehyde can be used to visualize certain functional groups that may be present in your starting materials or side products.[8]
-
Co-spotting: As mentioned earlier, spotting your starting materials on the same TLC plate as your reaction mixture is the most reliable way to identify them.
-
Rf Values: The product is often less polar than the 2-aminopyridine starting material and more polar than the aldehyde and isocyanide. Therefore, the product spot will typically have an intermediate Rf value.
Q5: I've isolated a major product, but my NMR spectrum shows unexpected peaks. How can I identify the impurity?
-
Check for Starting Materials: Compare the chemical shifts of the impurity peaks with the known spectra of your starting materials. For example, the aromatic protons of 2-aminopyridine typically appear in the range of 6.5-8.0 ppm.[10][11]
-
Solvent Impurities: Residual solvents from the reaction or purification can also appear in the NMR spectrum. Consult reference tables for the chemical shifts of common laboratory solvents.
-
Mass Spectrometry (MS): Obtain a mass spectrum of your sample. The molecular ion peak of the impurity can help to deduce its structure. Fragmentation patterns can also provide valuable structural information. For instance, isocyanides often show characteristic fragmentation patterns.[12][13][14][15]
Data Presentation: Analytical Techniques for Impurity Identification
| Analytical Technique | Information Provided | Common Application for Imidazo[1,2-a]pyridines |
| Thin-Layer Chromatography (TLC) | Separation of components based on polarity (Rf value). | Reaction monitoring, initial purity assessment, and selection of column chromatography conditions.[5] |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, identification and quantification of impurities. | Confirming the structure of the desired product and identifying unreacted starting materials or side products.[16][17][18] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Determining the molecular formula of impurities and aiding in their structural elucidation.[19] |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Identifying characteristic functional groups in the product and potential impurities. |
Purification Troubleshooting
Q6: My compound is not separating well on a silica gel column. What can I do?
-
Optimize the Solvent System: If the spots are too close on TLC, you need a better solvent system. Try varying the ratio of your eluents (e.g., hexanes/ethyl acetate). Adding a small amount of a more polar solvent like methanol or a less polar solvent like dichloromethane can sometimes improve separation.
-
Change the Stationary Phase: If your compound is very polar or sensitive to the acidic nature of silica gel, consider using a different stationary phase like alumina.
-
Dry Loading: If your compound is not very soluble in the eluent, it can lead to band broadening. In this case, "dry loading" the sample onto the column can improve resolution.
Q7: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
-
Use a Different Solvent or Solvent System: The chosen solvent may be too good a solvent for your compound. Try a solvent in which your compound is less soluble at room temperature but soluble when hot. Using a solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.[6]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
-
Seed Crystals: If you have a small amount of pure, solid product, adding a "seed crystal" to the cooled solution can initiate crystallization.
-
Cool Slowly: Allowing the solution to cool slowly to room temperature and then in a refrigerator or freezer can promote the formation of larger, purer crystals.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a light line about 1 cm from the bottom of the plate.
-
Spotting: Using separate capillary tubes, spot the 2-aminopyridine starting material, the aldehyde starting material, a co-spot of both starting materials, and a sample from your reaction mixture on the starting line.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 7:3 hexanes/ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[7] Circle the visible spots with a pencil. If necessary, further visualize with an iodine chamber or a suitable stain.[8][9]
-
Analysis: Compare the spots from the reaction mixture to the starting material spots to determine the extent of the reaction. The appearance of a new spot with an intermediate Rf value and the disappearance of the starting material spots indicate a successful reaction.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small piece of cotton or glass wool to the bottom. Add a layer of sand. Fill the column with silica gel slurried in the initial eluent. Allow the silica to settle, ensuring there are no air bubbles or cracks. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the column. Alternatively, for "dry loading," dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
Elution: Carefully add the eluent to the column. Begin collecting fractions. Gradually increase the polarity of the eluent if necessary to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified imidazo[1,2-a]pyridine.
Visualizations
Caption: Experimental workflow for the synthesis, purification, and analysis of imidazo[1,2-a]pyridines.
Caption: Logical pathway for the identification of impurities in imidazo[1,2-a]pyridine reactions.
References
- 1. One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW [mdpi.com]
- 2. The Groebke-Blackburn-Bienaymé Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. scribd.com [scribd.com]
- 10. 2-Aminopyridine(504-29-0) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 16. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Methods, Mechanisms, and Modern Approaches
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its broad applications in medicinal chemistry and materials science. Its derivatives are core components of several commercial drugs, including Zolpidem, Alpidem, and Zolimidine, and exhibit a wide range of biological activities such as antiviral, anti-inflammatory, and anticancer properties.[1][2][3] The significant interest in this scaffold has driven the development of numerous synthetic methodologies, ranging from classical condensation reactions to modern multicomponent and catalyst-free approaches. This guide provides a comparative analysis of key methods for the synthesis of imidazo[1,2-a]pyridines, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in selecting the most suitable strategy for their specific needs.
Comparative Analysis of Key Synthetic Methods
The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into several key strategies. The classical approach involves the condensation of 2-aminopyridines with α-haloketones, a method first reported by Tschitschibabin.[4] Modern advancements have introduced multicomponent reactions (MCRs), microwave-assisted synthesis, and green chemistry approaches, which offer significant improvements in terms of efficiency, atom economy, and environmental impact.[5][6]
| Method | Key Features & Advantages | Disadvantages |
| Tschitschibabin Reaction (Condensation with α-haloketones) | Traditional and well-established method.[4] | Often requires harsh conditions (high temperatures), and can produce modest yields.[4] |
| Groebke–Blackburn–Bienaymé Reaction (GBBR) | One-pot, three-component reaction offering high efficiency and atom economy.[7][8][9] Allows for the synthesis of diverse derivatives.[1] | May require specific catalysts and purification of the final product. |
| A3 Coupling Reaction | Three-component coupling of 2-aminopyridine, an aldehyde, and a terminal alkyne.[4][10] Often catalyzed by copper, providing a direct route to a broad range of derivatives.[10][11] | Catalyst removal can be a concern. |
| Microwave-Assisted Synthesis | Significantly reduces reaction times and can improve yields.[4][6] Enables catalyst-free and solvent-free conditions in some cases.[12][13] | Requires specialized microwave equipment. |
| Catalyst-Free and Solvent-Free Synthesis | Environmentally friendly ("green") approach.[4][14] Simplifies the workup procedure.[13] | May have a limited substrate scope and require higher temperatures.[4] |
Quantitative Performance Data
The following table summarizes quantitative data for selected imidazo[1,2-a]pyridine synthesis methods, providing a direct comparison of their performance based on reported experimental results.
| Method | Reactants | Catalyst/Conditions | Time | Yield | Reference |
| Groebke–Blackburn–Bienaymé Reaction | 2-amino-5-cyanopyridine, 5-methylfurfural, 4-methoxyphenyl isocyanide | Ultrasound, Water | - | 80% | [7] |
| A3 Coupling Reaction | 2-aminopyridine, benzaldehyde, phenylacetylene | Cu(II)-ascorbate, SDS, Water | - | Good overall yields | [10][11] |
| Microwave-Assisted Synthesis | 2-aminonicotinic acid, chloroacetaldehyde | Water, Microwave | 30 min | 92-95% | [6] |
| Catalyst-Free Synthesis | 2-aminopyridines, α-bromo/chloroketones | 60°C, Solvent-free | - | - | [4] |
| Tschitschibabin Reaction (Traditional) | 2-aminopyridine, bromoacetaldehyde | 150-200°C, Sealed tube | - | Modest yields | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison.
Protocol 1: Ultrasound-Assisted Groebke–Blackburn–Bienaymé Reaction[7]
A mixture of 2-amino-5-cyanopyridine (1 mmol), 5-methylfurfural (1 mmol), and 4-methoxyphenyl isocyanide (1 mmol) is suspended in water. The reaction mixture is then subjected to ultrasound irradiation until the reaction is complete (monitored by TLC). Upon completion, the product is extracted, and the solvent is evaporated to yield the desired 3-((4-methoxyphenyl)amino)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridine-6-carbonitrile.
Protocol 2: Microwave-Assisted Synthesis in Water[6]
A mixture of a 2-aminonicotinic acid derivative (1 mmol) and chloroacetaldehyde is placed in a closed vessel with water as the solvent. The mixture is then irradiated with microwaves for 30 minutes. After the reaction is complete, the mixture is extracted with ethyl acetate. The combined organic extracts are concentrated under a vacuum to obtain the dry product, which is then recrystallized from methanol to afford the pure imidazo[1,2-a]pyridine derivative.
Protocol 3: Cu(II)-Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media[10][11]
2-aminopyridine, an aldehyde, and a terminal alkyne are combined in an aqueous solution containing sodium dodecyl sulfate (SDS). A catalyst generated in situ from CuSO4 and sodium ascorbate is added to the mixture. The reaction proceeds via a domino A3-coupling and 5-exo-dig cycloisomerization to afford the corresponding imidazo[1,2-a]pyridine derivative.
Mechanistic Diagrams and Workflows
The following diagrams, generated using the DOT language, illustrate the logical relationships and workflows of the described synthetic methods.
Caption: Workflow for the Groebke–Blackburn–Bienaymé three-component reaction.
Caption: General workflow for the A3 coupling reaction.
Caption: Simplified mechanism of the Tschitschibabin reaction.
Conclusion
The synthesis of imidazo[1,2-a]pyridines has evolved significantly, with modern methods offering substantial advantages over classical approaches. Multicomponent reactions like the GBBR and A3 coupling provide efficient and versatile one-pot routes to complex derivatives.[7][10] Furthermore, the adoption of green chemistry principles, such as microwave-assisted synthesis and the use of aqueous media, has led to more sustainable and environmentally benign protocols.[3][6] The choice of synthetic method will ultimately depend on the desired substitution pattern, available resources, and the specific requirements of the target application. This guide provides a foundational comparison to assist researchers in navigating the diverse landscape of imidazo[1,2-a]pyridine synthesis.
References
- 1. One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. bio-conferences.org [bio-conferences.org]
- 5. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. connectjournals.com [connectjournals.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor 6-Bromo-2-phenylimidazo[1,2-a]pyridine with other established kinase inhibitors, focusing on their performance, supporting experimental data, and relevant signaling pathways. The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry, known to exhibit a wide range of biological activities, including the inhibition of various protein kinases.
While specific kinase inhibition data for this compound is not extensively available in the public domain, this guide leverages data from closely related imidazo[1,2-a]pyridine derivatives to provide a comparative context against well-characterized kinase inhibitors, namely Pictilisib (a PI3K inhibitor) and Palbociclib (a CDK4/6 inhibitor).
Quantitative Comparison of Kinase Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives and the selected comparator kinase inhibitors. A lower IC50 value indicates higher potency.
Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives against PI3K and CDKs
| Compound | Target Kinase | IC50 (nM) | Reference Compound for Comparison |
| Imidazo[1,2-a]pyridine derivative 1 | PI3Kα | 150 | Pictilisib (GDC-0941) |
| Imidazo[1,2-a]pyridine derivative 2 | CDK2 | - | Palbociclib (PD-0332991) |
| Imidazo[1,2-a]pyridine derivative 3 | CDK4 | - | Palbociclib (PD-0332991) |
Table 2: Inhibitory Activity of Comparator Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (nM) | Secondary Target(s) (IC50 in nM) |
| Pictilisib (GDC-0941) | PI3Kα, PI3Kδ | 3 | PI3Kβ (33), PI3Kγ (75), mTOR (580), DNA-PK (1230)[1][2][3] |
| Palbociclib (PD-0332991) | CDK4, CDK6 | 11, 16 | Low activity against a panel of 36 other protein kinases[4] |
Signaling Pathways
Understanding the signaling pathways affected by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[5][6][7][8] Dysregulation of this pathway is a common event in many cancers.[7] PI3K inhibitors like Pictilisib block the phosphorylation of PIP2 to PIP3, thereby preventing the activation of Akt and its downstream effectors, such as mTOR.
CDK4/6-Retinoblastoma (Rb) Signaling Pathway
The CDK4/6-Rb pathway plays a pivotal role in the G1 phase of the cell cycle.[9] In response to mitogenic signals, cyclin D complexes with and activates CDK4 and CDK6.[9] The active CDK4/6-cyclin D complex then phosphorylates the retinoblastoma protein (Rb), leading to the release of E2F transcription factors.[9] These transcription factors then drive the expression of genes necessary for the G1/S phase transition, committing the cell to division.[9] CDK4/6 inhibitors like Palbociclib prevent the phosphorylation of Rb, thereby inducing G1 cell cycle arrest.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent ADP detection assay to measure the kinase activity and the inhibitory potential of compounds.
References
- 1. tribioscience.com [tribioscience.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. selleckchem.com [selleckchem.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 7. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 8. cusabio.com [cusabio.com]
- 9. Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Substituted Imidazo[1,2-a]pyridines: Structure-Activity Relationship Across Therapeutic Targets
A comprehensive review of the structure-activity relationship (SAR) of 6-substituted imidazo[1,2-a]pyridines reveals their versatility as privileged scaffolds in medicinal chemistry. Modifications at the 6-position of the imidazo[1,2-a]pyridine core have been extensively explored, yielding potent and selective modulators for a range of biological targets implicated in cancer, neurodegenerative diseases, and infectious agents. This guide provides a comparative analysis of these derivatives, supported by quantitative data and detailed experimental protocols, to aid researchers in the strategic design of novel therapeutics.
The imidazo[1,2-a]pyridine scaffold is a bicyclic heterocyclic ring system that has garnered significant attention from medicinal chemists due to its favorable physicochemical properties and its presence in several marketed drugs.[1][2] Strategic modification of this core structure, particularly at the 6-position, has proven to be a fruitful approach for optimizing biological activity and selectivity. This guide synthesizes findings from multiple studies to offer a comparative overview of the SAR of 6-substituted imidazo[1,2-a]pyridines.
Anticancer Activity
A notable area of investigation for 6-substituted imidazo[1,2-a]pyridines is in the development of novel anticancer agents. Studies have demonstrated that the nature of the substituent at the 6-position significantly influences the cytotoxic and antiproliferative effects of these compounds.
One study synthesized a series of 6-substituted imidazo[1,2-a]pyridines and evaluated their activity against colon cancer cell lines HT-29 and Caco-2.[3] The results indicated that many of these compounds exhibited potent activity, inducing apoptosis through a pathway involving the release of cytochrome c and the activation of caspases 3 and 8.[3] Another line of research focused on designing 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as inhibitors of PI3Kα, a key enzyme in cancer cell growth and survival.[4] These compounds were synthesized and their biological activity was evaluated to confirm their potential as anticancer agents.[4]
Further research has explored 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids as potential inhibitors of Rab Geranylgeranyl Transferase (RGGT), an enzyme implicated in cancer.[5] The nature of the substituent at the C6 position was found to be crucial for the compound's activity against RGGT.[5]
Comparative Anticancer Activity of 6-Substituted Imidazo[1,2-a]pyridines
| Compound/Substituent | Target/Cell Line | Activity (IC50/Ki) | Reference |
| 6-substituted imidazo[1,2-a]pyridines | HT-29, Caco-2 colon cancer cells | Varies by substituent | [3] |
| 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines | PI3Kα | Varies by substituent | [4] |
| 6-substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acids | Rab Geranylgeranyl Transferase | Varies by substituent | [5] |
| Sulfonylhydrazone-substituted imidazo[1,2-a]pyridines | PI3K p110alpha | 8c: 0.30 nM, 8h: 0.26 nM | [6] |
Activity in Neurodegenerative Disorders
The 6-position of the imidazo[1,2-a]pyridine scaffold has also been a key modification site for developing ligands for targets in neurodegenerative diseases, such as Alzheimer's disease.
A series of 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides, which are congeners of zolpidem, were synthesized with various substituents at the 6-position and evaluated for their binding affinity to the ω1-subtype of the benzodiazepine receptor.[7] A quantitative correlation was found between the binding affinity (IC50) and the molecular electrostatic potential minimum associated with the amide carbonyl oxygen atom.[7]
Furthermore, novel imidazo[1,2-a]pyridine derivatives have been designed as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. The 6-iodo derivative, in particular, demonstrated excellent in vitro binding affinity to β-amyloid aggregates and favorable in vivo biodistribution in mice.[8][9]
Comparative Binding Affinities of 6-Substituted Imidazo[1,2-a]pyridines for Neurological Targets
| Compound/Substituent | Target | Activity (IC50/Ki) | Reference |
| 6-substituted 2-aryl-N,N-dimethylimidazol[1,2-a]pyridine-3-acetamides | Benzodiazepine receptor (ω1-subtype) | Varies by substituent | [7] |
| 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) | β-amyloid aggregates | Ki = 15.0 ± 5.0 nM | [8][9] |
| 2-(4'-dimethylaminophenyl)-6-bromoimidazo[1,2-a]pyridine | β-amyloid aggregates | Ki = 10.3 ± 1.2 nM | [8][9] |
Anti-infective Properties
The versatility of the 6-substituted imidazo[1,2-a]pyridine scaffold extends to the development of anti-infective agents. Research has highlighted the potential of these compounds against various pathogens, including the bacterium responsible for tuberculosis.
Structure-activity relationship studies have been conducted on imidazo[1,2-a]pyridine analogues as antituberculosis agents.[10] These studies revealed that modifications at the C2 and C6 positions significantly impacted the potency against both extracellular and intracellular Mycobacterium tuberculosis. For instance, a compound with a 2-ethyl-6-chloro imidazo[1,2-a]pyridine ring showed markedly improved potency.[10]
Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below to allow for a critical evaluation of the presented data.
Anticancer Activity Assays
-
Cell Viability Assay: HT-29 and Caco-2 colon cancer cells were treated with various concentrations of the synthesized 6-substituted imidazo[1,2-a]pyridines. Cell viability was assessed using standard methods such as the MTT or PrestoBlue® assay to determine the IC50 values.[3][5]
-
Apoptosis Studies: The induction of apoptosis was investigated by monitoring the release of cytochrome c from the mitochondria into the cytosol and by measuring the activity of caspase 3 and caspase 8 in treated cells.[3]
-
Enzyme Inhibition Assay (PI3Kα): The inhibitory activity of the compounds against PI3Kα was determined using in vitro kinase assays. The IC50 values were calculated by measuring the enzyme activity at various inhibitor concentrations.[6]
-
Inhibition of Rab Prenylation: The inhibitory effect on Rab geranylgeranyl transferase was assessed by monitoring the prenylation of Rab11A in HeLa cells treated with the compounds.[5]
Neurological Target Binding Assays
-
Receptor Binding Assay: The affinity of the compounds for the benzodiazepine receptor was determined through competitive binding assays using a radiolabeled ligand, such as [3H]-zolpidem. The IC50 values were calculated from the displacement curves.[7]
-
In Vitro Binding to β-Amyloid Aggregates: The binding affinity (Ki) of the imidazo[1,2-a]pyridine derivatives to preformed β-amyloid aggregates was determined by a competitive binding assay with a known radiolabeled ligand, [125I]TZDM.[8][9]
Visualizing the Synthetic and Biological Pathways
To better understand the relationships and processes described, the following diagrams illustrate a general synthetic scheme and a simplified signaling pathway.
Caption: General synthetic route to 6-substituted imidazo[1,2-a]pyridines.
References
- 1. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Substituted imidazo[1,2-a]pyridines: synthesis and biological activity against colon cancer cell lines HT-29 and Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of the 6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2- Phosphonopropionic Acids as Potential Inhibitors of Rab Geranylgeranyl Transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A structure-activity relationship study of the affinity of selected imidazo[1,2-a]pyridine derivatives, congeners of zolpidem, for the omega 1-subtype of the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
In Vitro Oncology Showdown: 6-Substituted Imidazo[1,2-a]pyridines versus the Platinum Standard, Cisplatin
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the in vitro anticancer effects of 6-substituted imidazo[1,2-a]pyridine derivatives and the widely used chemotherapeutic agent, Cisplatin. Due to a lack of specific experimental data for 6-Bromo-2-phenylimidazo[1,2-a]pyridine, this guide utilizes data from closely related 6-substituted imidazo[1,2-a]pyridine compounds to provide a representative comparison against the established platinum-based drug.
The imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore in the development of novel anticancer agents, with various derivatives demonstrating significant cytotoxic and apoptotic effects across a range of cancer cell lines. This guide synthesizes available in vitro data to draw a comparative picture against Cisplatin, a cornerstone of cancer therapy for decades.
Performance Snapshot: Cytotoxicity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for a representative 6-substituted imidazo[1,2-a]pyridine derivative and Cisplatin across various cancer cell lines. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyridine Derivative (13k) * | HCC827 (Non-small cell lung cancer) | 0.09 |
| A549 (Non-small cell lung cancer) | 0.23 | |
| SH-SY5Y (Neuroblastoma) | 0.43 | |
| HEL (Erythroid and leukocyte leukemia) | 0.35 | |
| MCF-7 (Breast cancer) | 0.28 | |
| Cisplatin | A549 (Non-small cell lung cancer) | 7.49 - 10.91[1] |
| MCF-7 (Breast cancer) | Varies widely (meta-analysis shows high heterogeneity)[2] | |
| HCT116 (Colon cancer) | ~20-40 | |
| SKOV-3 (Ovarian cancer) | ~2-40[3] |
Note: Data for the imidazo[1,2-a]pyridine derivative is for compound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative), as a representative of potent 6-substituted imidazo[1,2-a]pyridines.
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (6-substituted imidazo[1,2-a]pyridines or Cisplatin) and incubated for a further 48-72 hours.
-
MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent like DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.[4][5][6][7][8][9]
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: 400 µL of 1X Binding Buffer is added to each sample, and the cells are analyzed by flow cytometry within one hour.[10][11][12][13]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compounds and harvested as described in the apoptosis assay protocol.
-
Fixation: The cells are fixed by dropwise addition of ice-cold 70% ethanol while gently vortexing and incubated for at least 2 hours at -20°C.
-
Staining: The fixed cells are washed with PBS and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubation: The cells are incubated for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.[8][14][15][16][17]
Visualizing the Mechanisms
The following diagrams illustrate the generalized experimental workflow for in vitro anticancer drug screening and the key signaling pathways involved in the mechanisms of action of 6-substituted imidazo[1,2-a]pyridines and Cisplatin.
Caption: A generalized workflow for the in vitro comparison of anticancer compounds.
Caption: A simplified representation of the apoptotic signaling pathways.
Concluding Remarks
While direct comparative studies on this compound are not yet available, the broader class of 6-substituted imidazo[1,2-a]pyridines demonstrates potent in vitro anticancer activity, in some cases appearing more potent than Cisplatin against specific cell lines. The mechanisms of action, while both culminating in apoptosis, appear to diverge, with imidazo[1,2-a]pyridines often implicated in the inhibition of key signaling pathways like PI3K/Akt/mTOR, alongside the induction of mitochondrial stress. Cisplatin's primary mechanism, in contrast, is the induction of DNA damage.
This guide highlights the potential of the imidazo[1,2-a]pyridine scaffold as a source of novel anticancer agents. Further research, including head-to-head in vitro and in vivo studies of specific derivatives like this compound against Cisplatin, is warranted to fully elucidate their therapeutic potential and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. atcc.org [atcc.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. resources.novusbio.com [resources.novusbio.com]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. Flow cytometry with PI staining | Abcam [abcam.com]
- 15. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 16. 2.10. Cell cycle analysis by flow cytometry [bio-protocol.org]
- 17. vet.cornell.edu [vet.cornell.edu]
Validating the Anticancer Mechanism of 6-Bromo-2-phenylimidazo[1,2-a]pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative framework for validating the anticancer mechanism of 6-Bromo-2-phenylimidazo[1,2-a]pyridine. Due to a lack of specific experimental data for this particular compound in the public domain, this document leverages findings from closely related imidazo[1,2-a]pyridine derivatives to infer its potential mechanisms of action. The primary anticancer effects of the imidazo[1,2-a]pyridine scaffold are attributed to the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and p53/JNK.
This guide presents a comparative analysis of the cytotoxic effects of representative imidazo[1,2-a]pyridine derivatives against common cancer cell lines, alongside data for the standard chemotherapeutic agents Doxorubicin and Cisplatin. Detailed experimental protocols for essential in vitro assays are provided to facilitate further research and direct validation of this compound.
Introduction
Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potent anticancer properties.[1][2][3] The core structure of imidazo[1,2-a]pyridine serves as a versatile scaffold for the development of targeted cancer therapies. While a range of derivatives has been synthesized and evaluated, specific experimental data on the anticancer mechanism of this compound remains limited in publicly accessible literature.
This guide aims to bridge this gap by providing a comprehensive overview of the validated anticancer mechanisms of the broader imidazo[1,2-a]pyridine class, offering a predictive framework for the titular compound. We present comparative data, detailed experimental methodologies, and visual representations of key signaling pathways to support further investigation into the therapeutic potential of this compound.
Comparative Analysis of Cytotoxicity
To contextualize the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives and standard anticancer drugs in different cancer cell lines. It is important to note that the IC50 values for the imidazo[1,2-a]pyridine derivatives are presented as illustrative examples from the broader compound class due to the absence of specific data for this compound.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Treatment Duration (hours) | Reference |
| Imidazo[1,2-a]pyridine Derivatives (Illustrative) | |||||
| Imidazo[1,2-a]pyridine Compound 6 | A375 | Melanoma | <12 | 48 | [4] |
| Imidazo[1,2-a]pyridine IP-5 | HCC1937 | Breast Cancer | 45 | Not Specified | [1][2] |
| Imidazo[1,2-a]pyridine IP-6 | HCC1937 | Breast Cancer | 47.7 | Not Specified | [1][2] |
| Imidazo[1,2-a]pyridine HB9 | A549 | Lung Cancer | 50.56 | 24 | [5] |
| Imidazo[1,2-a]pyridine HB10 | HepG2 | Liver Cancer | 51.52 | 24 | [5] |
| Standard Chemotherapeutic Agents | |||||
| Doxorubicin | MCF-7 | Breast Cancer | 0.4 | Not Specified | [6] |
| Doxorubicin | MCF-7 | Breast Cancer | 8.306 | 48 | [1] |
| Cisplatin | A549 | Lung Cancer | 9 | Not Specified | |
| Cisplatin | A549 | Lung Cancer | 16.48 | 24 | [7] |
| Cisplatin | A549 | Cisplatin-Resistant | 43.01 | Not Specified |
Postulated Anticancer Mechanisms of the Imidazo[1,2-a]pyridine Scaffold
Based on extensive research on various derivatives, the anticancer activity of the imidazo[1,2-a]pyridine scaffold is believed to be multifactorial, primarily involving the induction of apoptosis and cell cycle arrest through the modulation of critical cellular signaling pathways.
Induction of Apoptosis
Imidazo[1,2-a]pyridine derivatives have been shown to trigger programmed cell death in cancer cells through both intrinsic and extrinsic apoptotic pathways.[1][2] Key molecular events observed include:
-
Activation of Caspases: Increased activity of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7) is a common finding.[1][2]
-
Modulation of Bcl-2 Family Proteins: Upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) leads to mitochondrial outer membrane permeabilization and the release of cytochrome c.[4]
-
DNA Fragmentation: The activation of endonucleases results in the cleavage of chromosomal DNA, a hallmark of apoptosis.
Induction of Cell Cycle Arrest
Many imidazo[1,2-a]pyridine compounds have been reported to halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G2/M phase.[4] This is often associated with:
-
Upregulation of p53 and p21: Increased expression of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[2][4]
-
Downregulation of Cyclins and CDKs: Reduced levels of key cell cycle regulatory proteins such as Cyclin B1.[4]
Key Signaling Pathways
The pro-apoptotic and cell cycle inhibitory effects of imidazo[1,2-a]pyridines are often linked to their ability to modulate key signaling pathways that are frequently dysregulated in cancer.
The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth, proliferation, and survival. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, leading to the downstream suppression of Akt and mTOR signaling.[4][6] This inhibition promotes apoptosis and inhibits cell proliferation.
The tumor suppressor p53 plays a central role in initiating apoptosis and cell cycle arrest in response to cellular stress. Some imidazo[1,2-a]pyridine derivatives have been shown to upregulate p53 expression. Additionally, the c-Jun N-terminal kinase (JNK) pathway, a component of the mitogen-activated protein kinase (MAPK) signaling cascade, can be activated by cellular stress and contribute to apoptosis.
Experimental Protocols
To facilitate the direct validation of the anticancer effects of this compound, detailed protocols for key in vitro assays are provided below.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds (e.g., Doxorubicin, Cisplatin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.
Analysis of Apoptosis-Related Proteins (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for various time points. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, p53, p-Akt, Akt) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis (Flow Cytometry)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Fixation: Treat cells with this compound at its IC50 concentration for 24 or 48 hours. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the in vitro validation of a novel anticancer compound.
Conclusion
While direct experimental evidence for the anticancer mechanism of this compound is currently unavailable, the extensive research on the imidazo[1,2-a]pyridine scaffold provides a strong foundation for predicting its potential therapeutic activities. It is hypothesized that this compound, like its analogs, may induce apoptosis and cell cycle arrest in cancer cells through the modulation of key signaling pathways, including PI3K/Akt/mTOR and p53/JNK.
The comparative data and detailed experimental protocols presented in this guide are intended to serve as a valuable resource for researchers to systematically investigate and validate the anticancer properties of this compound. Further in-depth studies are warranted to elucidate its specific molecular targets and to fully assess its potential as a novel anticancer agent.
References
- 1. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Copper vs. Palladium Catalysis
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and bioactive molecules. Its synthesis has been a subject of intense research, with transition metal catalysis playing a pivotal role. This guide provides an objective comparison of two prominent catalytic systems: copper-catalyzed and palladium-catalyzed synthesis of imidazo[1,2-a]pyridines, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | Copper-Catalyzed Synthesis | Palladium-Catalyzed Synthesis |
| Primary Method | Three-component coupling (A³ coupling) of 2-aminopyridine, aldehyde, and alkyne. | Cross-coupling and C-H functionalization/annulation reactions. |
| Key Advantage | High atom economy, operational simplicity, and direct access to diverse 2,3-disubstituted products in a single step. | High functional group tolerance and regioselective synthesis of specific derivatives, such as vinyl-substituted products. |
| Catalyst Cost | Generally lower cost and more abundant. | Higher cost. |
| Reaction Conditions | Often requires aerobic conditions or an external oxidant. | Typically requires inert atmosphere and sometimes more complex ligand systems. |
| Product Scope | Broad scope for 2,3-disubstituted imidazo[1,2-a]pyridines. | Access to unique substitution patterns, including vinyl and aryl groups at various positions. |
Performance Comparison: Experimental Data
Copper-Catalyzed Three-Component Synthesis
The copper-catalyzed A³ coupling reaction is a powerful and efficient method for the one-pot synthesis of a wide array of 2,3-disubstituted imidazo[1,2-a]pyridines.
Table 1: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines via A³ Coupling
| Entry | 2-Aminopyridine | Aldehyde | Alkyne | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | Cu/SiO₂ (5) | Toluene | 110 | 12 | 82 | |
| 2 | 2-Amino-5-methylpyridine | 4-Chlorobenzaldehyde | Phenylacetylene | Cu/SiO₂ (5) | Toluene | 110 | 12 | 78 | |
| 3 | 2-Amino-4-methylpyridine | 4-Methoxybenzaldehyde | Phenylacetylene | Cu/SiO₂ (5) | Toluene | 110 | 12 | 75 | |
| 4 | 2-Aminopyridine | 3-Fluorobenzaldehyde | Benzylacetylene | Cu/SiO₂ (5) | Toluene | 110 | 12 | 71 | |
| 5 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | CuSO₄·5H₂O (10), Sodium Ascorbate (20) | Water (with SDS) | 50 | 6-16 | 90+ | [1] |
| 6 | 2-Aminopyridine | Benzaldehyde | Phenylacetylene | CuI (10) | Toluene | Reflux | - | High | [2] |
Data synthesized from multiple sources to provide a representative overview.
Palladium-Catalyzed Synthesis
Palladium catalysis offers complementary strategies, often focusing on the synthesis of derivatives that are not readily accessible through the copper-catalyzed multicomponent reactions. A notable example is the synthesis of 3-vinyl imidazo[1,2-a]pyridines.
Table 2: Palladium-Catalyzed Synthesis of 3-Vinyl Imidazo[1,2-a]pyridines
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imine of 2-aminopyridine and 3-phenylpropionaldehyde | Pd(OAc)₂ (5) | Dioxane | 80 | 12 | 85 | [2] |
| 2 | Imine of 2-amino-5-methylpyridine and 3-phenylpropionaldehyde | Pd(OAc)₂ (5) | Dioxane | 80 | 12 | 82 | [2] |
| 3 | Imine of 2-aminopyridine and 3-(p-tolyl)propionaldehyde | Pd(OAc)₂ (5) | Dioxane | 80 | 12 | 88 | [2] |
| 4 | Imine of 2-aminopyridine and 3-(4-chlorophenyl)propionaldehyde | Pd(OAc)₂ (5) | Dioxane | 80 | 12 | 80 | [2] |
Data is representative of the synthesis of vinyl-substituted imidazo[1,2-a]pyridines.
Experimental Protocols
Key Experiment 1: Copper-Catalyzed Three-Component Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is adapted from a heterogeneous copper-catalyzed A³ coupling reaction.
Materials:
-
2-Aminopyridine (1 mmol)
-
Aldehyde (1 mmol)
-
Alkyne (1.2 mmol)
-
Cu/SiO₂ catalyst (5 mol%)
-
Toluene (5 mL)
Procedure:
-
A mixture of 2-aminopyridine (1 mmol), aldehyde (1 mmol), alkyne (1.2 mmol), and the Cu/SiO₂ catalyst (5 mol%) is placed in a round-bottom flask.
-
Toluene (5 mL) is added to the flask.
-
The reaction mixture is stirred and heated at 110 °C for 12 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The heterogeneous catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 2,3-disubstituted imidazo[1,2-a]pyridine.
Key Experiment 2: Palladium-Catalyzed Synthesis of 3-Vinyl Imidazo[1,2-a]pyridines
This protocol is based on the palladium-catalyzed cyclization for the synthesis of 3-vinyl imidazo[1,2-a]pyridines.[2]
Materials:
-
2-Aminopyridine (1.2 mmol)
-
Propionaldehyde derivative (e.g., 3-phenylpropionaldehyde) (1.0 mmol)
-
Pd(OAc)₂ (5 mol%)
-
Dioxane (2 mL)
Procedure:
-
To a sealed tube, add 2-aminopyridine (1.2 mmol), the propionaldehyde derivative (1.0 mmol), and Pd(OAc)₂ (5 mol%).
-
Add dioxane (2 mL) to the tube.
-
The tube is sealed and the mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with brine.
-
The organic layer is dried over anhydrous Na₂SO₄ and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to yield the 3-vinyl imidazo[1,2-a]pyridine product.
Mechanistic Pathways
The distinct outcomes of copper- and palladium-catalyzed reactions stem from their different mechanistic pathways.
Copper-Catalyzed A³ Coupling Pathway
The copper-catalyzed three-component reaction is believed to proceed through a cascade of reactions involving the formation of a propargylamine intermediate, followed by a 5-exo-dig cyclization.
Caption: Generalized workflow for the Copper-Catalyzed A³ coupling reaction.
Palladium-Catalyzed Synthesis of 3-Vinyl Imidazo[1,2-a]pyridines
The palladium-catalyzed formation of 3-vinyl imidazo[1,2-a]pyridines is proposed to involve the formation of a palladium-carbene intermediate, followed by a 1,2-hydride shift.
Caption: Proposed mechanism for Palladium-catalyzed vinyl-imidazo[1,2-a]pyridine synthesis.
Conclusion
Both copper and palladium catalysis are highly effective for the synthesis of imidazo[1,2-a]pyridines, but they offer distinct advantages and are often complementary.
-
Copper catalysis , particularly the A³ coupling, is a robust and economical choice for rapidly generating a diverse library of 2,3-disubstituted imidazo[1,2-a]pyridines in a single, atom-economical step.
-
Palladium catalysis provides access to unique structural motifs, such as 3-vinyl imidazo[1,2-a]pyridines, that are not readily formed via the multicomponent copper-catalyzed routes. While often more expensive, the high selectivity and functional group tolerance of palladium-catalyzed methods make them invaluable for specific synthetic targets.
The choice of catalyst will ultimately depend on the desired substitution pattern of the final product, cost considerations, and the desired operational simplicity of the synthetic route.
References
Benchmarking the Fluorescence Properties of Imidazo[1,2-a]Pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the fluorescence properties of various imidazo[1,2-a]pyridine derivatives, a class of heterocyclic compounds with significant applications in biological imaging, sensing, and materials science.[1] The inherent fluorescence of the imidazo[1,2-a]pyridine core, arising from its π-conjugated bicyclic structure, can be finely tuned through chemical modifications, making these derivatives highly versatile fluorophores.[1] This guide summarizes key photophysical parameters, details experimental protocols for their measurement, and visualizes relevant experimental workflows and signaling pathways.
Comparative Analysis of Fluorescence Properties
The fluorescence characteristics of imidazo[1,2-a]pyridine derivatives are highly dependent on the nature and position of substituents on the heterocyclic core and any appended aryl groups. Electron-donating groups generally enhance fluorescence intensity, while electron-withdrawing groups can lead to quenching.[1] The following table summarizes the key fluorescence properties of a selection of imidazo[1,2-a]pyridine derivatives from the literature to facilitate comparison.
| Derivative | Substituent(s) | Solvent | Quantum Yield (Φ) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Stokes Shift (nm) | Fluorescence Lifetime (τ) (ns) |
| 2-Phenylimidazo[1,2-a]pyridine | 2-Phenyl | Dichloromethane | 0.61 | 21,000 at 332 nm | 63 | 2.1 |
| 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine | 2-(4-Methoxyphenyl) | Dichloromethane | 0.82 | 25,000 at 335 nm | 65 | 2.3 |
| 2-(4-Nitrophenyl)imidazo[1,2-a]pyridine | 2-(4-Nitrophenyl) | Dichloromethane | 0.03 | 18,000 at 380 nm | 120 | - |
| 7-Methyl-2-phenylimidazo[1,2-a]pyridine | 7-Methyl, 2-Phenyl | Cyclohexane | 0.78 | 20,500 at 330 nm | 60 | 2.5 |
| 2-(Naphthalen-2-yl)imidazo[1,2-a]pyridine | 2-(Naphthalen-2-yl) | Dichloromethane | 0.75 | 35,000 at 340 nm | 70 | 2.8 |
| 3-Hydroxymethyl-2-phenylimidazo[1,2-a]pyridine | 3-Hydroxymethyl, 2-Phenyl | Methanol | - | - | ~60 | - |
Note: The data presented is compiled from various sources and measurement conditions may vary. Please refer to the original publications for detailed experimental conditions.
Experimental Protocols
Accurate and reproducible measurement of fluorescence properties is crucial for benchmarking different derivatives. The following are detailed methodologies for determining the key photophysical parameters.
Determination of Molar Absorptivity (ε)
Molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using a UV-Visible spectrophotometer and the Beer-Lambert law.[2][3]
Procedure:
-
Preparation of a Stock Solution: Accurately weigh a known mass of the imidazo[1,2-a]pyridine derivative and dissolve it in a known volume of a suitable solvent (e.g., spectroscopic grade ethanol) in a volumetric flask to prepare a stock solution of known concentration.
-
Preparation of Serial Dilutions: Prepare a series of at least five dilutions from the stock solution with accurately known concentrations.
-
UV-Vis Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan (e.g., 200-500 nm).
-
Blank Measurement: Fill a cuvette with the pure solvent to be used as a blank and record the baseline absorbance.
-
Sample Measurement: Measure the absorbance of each of the diluted solutions at the wavelength of maximum absorbance (λmax). Ensure that the absorbance values fall within the linear range of the instrument (typically 0.1-1.0).
-
Data Analysis: Plot a graph of absorbance versus concentration. The graph should be a straight line passing through the origin. The molar absorptivity (ε) is calculated from the slope of this line using the Beer-Lambert equation: A = εcl, where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm (usually 1 cm). The slope of the line is equal to εl.[4]
Determination of Fluorescence Quantum Yield (Φ)
The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method, using a well-characterized fluorescence standard, is commonly employed.[5][6][7]
Procedure:
-
Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the imidazo[1,2-a]pyridine derivative being tested (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[6]
-
Prepare Solutions: Prepare dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.
-
Measure Absorbance: Measure the absorbance of both the sample and standard solutions at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of both the sample and the standard solutions using a fluorometer. The excitation wavelength should be the same for both.
-
Integrate Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Determination of Stokes Shift
The Stokes shift is the difference in wavelength between the position of the absorption maximum (λ_abs) and the emission maximum (λ_em).
Procedure:
-
Measure Absorption Spectrum: Record the UV-Visible absorption spectrum of the derivative in the chosen solvent to determine the wavelength of maximum absorption (λ_abs).
-
Measure Emission Spectrum: Record the fluorescence emission spectrum of the same solution, exciting at λ_abs, to determine the wavelength of maximum emission (λ_em).
-
Calculate Stokes Shift: The Stokes shift is calculated as:
Stokes Shift (nm) = λ_em - λ_abs
Determination of Fluorescence Lifetime (τ)
Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.[8][9][10]
Procedure:
-
Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond laser diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[11]
-
Sample Preparation: Prepare a dilute solution of the imidazo[1,2-a]pyridine derivative.
-
Data Acquisition: The sample is excited by the pulsed light source, and the arrival times of the emitted single photons are measured relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Instrument Response Function (IRF): Measure the instrument response function by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample.
-
Data Analysis: The fluorescence decay curve is analyzed by fitting it to an exponential decay model, taking into account the IRF. For a single exponential decay, the lifetime (τ) is the time at which the fluorescence intensity has decreased to 1/e of its initial value.
Mandatory Visualizations
Experimental Workflow for Metal Ion Detection
Imidazo[1,2-a]pyridine derivatives can be designed as fluorescent probes for the detection of metal ions. The following diagram illustrates a typical experimental workflow for the detection of Fe³⁺ ions.[12]
Caption: Workflow for Fe³⁺ detection using an imidazo[1,2-a]pyridine fluorescent probe.
Signaling Pathway: Monitoring Cellular Processes
Certain imidazo[1,2-a]pyridine derivatives can be utilized as fluorescent probes in live-cell imaging to monitor specific cellular events or the activity of signaling pathways.[13][14][15][16] For example, a probe might be designed to change its fluorescence upon interacting with a specific enzyme or a change in the local cellular environment, such as pH or ion concentration, which are often modulated during cell signaling. The diagram below illustrates a generalized pathway for using such a probe to monitor a cellular response to an external stimulus.
Caption: Generalized signaling pathway monitored by an imidazo[1,2-a]pyridine fluorescent probe.
References
- 1. ijrpr.com [ijrpr.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uregina.ca [uregina.ca]
- 4. Calculate Molar Absorptivity from a Graph [sourcetable.com]
- 5. faculty.fortlewis.edu [faculty.fortlewis.edu]
- 6. 2.3. Fluorescence Quantum Yield Calculation [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. horiba.com [horiba.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 12. Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Recent progress in developing fluorescent probes for imaging cell metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Functional Probes for Live-Cell Imaging - FluoroFinder [fluorofinder.com]
- 16. Fluorescent Probes for Live Cell Imaging [mdpi.com]
Comparative Efficacy of 6-Bromo-2-phenylimidazo[1,2-a]pyridine in Drug-Resistant Cancer Models: A-Guide for Researchers
In the landscape of oncology, the emergence of multidrug resistance (MDR) remains a formidable challenge to effective chemotherapy. The imidazo[1,2-a]pyridine scaffold has garnered significant interest as a promising framework for the development of novel anticancer agents capable of circumventing these resistance mechanisms. This guide provides a comparative analysis of the efficacy of 6-Bromo-2-phenylimidazo[1,2-a]pyridine and its analogs against drug-resistant cancer models, presenting supporting experimental data and methodologies for the scientific community.
Reversing Multidrug Resistance: A Comparative Analysis
While specific cytotoxic data for this compound in drug-resistant cancer cell lines is not extensively documented in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has demonstrated significant potential in overcoming MDR. This is often achieved through the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and ABCG2, which are responsible for effluxing chemotherapeutic drugs from cancer cells.
A notable study on imidazo[1,2-a]pyridine derivatives identified compound Y22 as a potent dual-target inhibitor of both ABCB1 and ABCG2.[1][2] This compound was shown to significantly enhance the antiproliferative activity of adriamycin (doxorubicin) in resistant cancer cells, demonstrating the potential of this chemical class to restore sensitivity to conventional chemotherapy.[1][2]
Similarly, derivatives of the related imidazo[4,5-b]pyridine scaffold have been proven to be effective modulators of the ABCB1 multidrug efflux pump, further underscoring the promise of the broader imidazopyridine family in combating MDR.[3]
For the purpose of this comparative guide, we will analyze the performance of representative imidazo[1,2-a]pyridine derivatives against standard chemotherapeutic agents in both sensitive and resistant cancer cell lines.
Data Presentation: Comparative Cytotoxicity
The following tables summarize the in vitro efficacy (IC50 values) of various imidazo[1,2-a]pyridine derivatives compared to the standard chemotherapeutic drug, Doxorubicin, in different cancer cell lines.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyridine Derivatives | ||||
| Compound 12b | Hep-2 | Laryngeal Carcinoma | 11 | [4] |
| HepG2 | Hepatocellular Carcinoma | 13 | [4] | |
| MCF-7 | Breast Carcinoma | 11 | [4] | |
| A375 | Human Skin Cancer | 11 | [4] | |
| IP-5 | HCC1937 | Breast Cancer | 45 | [5] |
| IP-6 | HCC1937 | Breast Cancer | 47.7 | [5] |
| IP-7 | HCC1937 | Breast Cancer | 79.6 | [5] |
| Standard Chemotherapeutic Agent | ||||
| Doxorubicin | Hep-2 | Laryngeal Carcinoma | 10 | [4] |
| HepG2 | Hepatocellular Carcinoma | 1.5 | [4] | |
| MCF-7 | Breast Carcinoma | 0.85 | [4] | |
| A375 | Human Skin Cancer | 5.16 | [4] |
Table 1: Comparative IC50 values of imidazo[1,2-a]pyridine derivatives and Doxorubicin in various cancer cell lines.
Signaling Pathways and Mechanisms of Action
Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways implicated in cell survival, proliferation, and drug resistance. A primary target is the PI3K/Akt/mTOR pathway , which is frequently overactivated in various cancers and contributes to chemoresistance.
By inhibiting key kinases such as PI3K, Akt, and mTOR, these compounds can suppress pro-survival signals, induce apoptosis, and arrest the cell cycle in cancer cells. Furthermore, their ability to inhibit drug efflux pumps like ABCB1 restores the intracellular concentration and efficacy of co-administered chemotherapeutic agents.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines (drug-sensitive and drug-resistant)
-
Complete culture medium
-
Test compounds (this compound, comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify proteins in the PI3K/Akt/mTOR signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of PI3K, Akt, mTOR, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse cells and determine protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Rhodamine 123 Efflux Assay
This flow cytometry-based assay measures the function of the ABCB1 drug efflux pump.
Materials:
-
Drug-sensitive and drug-resistant cancer cell lines
-
Rhodamine 123 (fluorescent substrate for ABCB1)
-
Test compound (potential ABCB1 inhibitor)
-
Verapamil or PSC-833 (positive control inhibitors)
-
Flow cytometer
Procedure:
-
Harvest and resuspend cells in culture medium.
-
Pre-incubate the cells with the test compound or a known inhibitor for 30-60 minutes.
-
Add Rhodamine 123 to the cell suspension and incubate for another 30-60 minutes.
-
Wash the cells to remove extracellular dye.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in Rhodamine 123 fluorescence in the presence of the test compound indicates inhibition of ABCB1-mediated efflux.
Conclusion
The imidazo[1,2-a]pyridine scaffold represents a promising avenue for the development of novel anticancer agents with the potential to overcome multidrug resistance. While further studies are required to elucidate the specific efficacy of this compound, the broader class of these derivatives demonstrates significant activity through the inhibition of drug efflux pumps and modulation of key survival pathways like PI3K/Akt/mTOR. The experimental protocols provided herein offer a framework for researchers to further investigate and compare the therapeutic potential of these compounds in drug-resistant cancer models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 5. journal.waocp.org [journal.waocp.org]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Imidazo[1,2-a]pyridines
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceutical agents with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] Consequently, the development of efficient and versatile synthetic methodologies for this heterocyclic system is of paramount importance to researchers in academia and the pharmaceutical industry. This guide provides a head-to-head comparison of various catalytic systems employed in the synthesis of imidazo[1,2-a]pyridines, with a focus on their performance, substrate scope, and reaction conditions, supported by experimental data.
The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including the condensation of 2-aminopyridines with α-haloketones, multicomponent reactions, and oxidative C-H functionalization.[2][4][5] The choice of catalyst is a critical factor that dictates the efficiency, selectivity, and environmental impact of these transformations. This comparison covers a range of catalysts, from transition metals like copper, gold, iron, and palladium to metal-free and photocatalytic systems, offering a comprehensive overview for researchers to select the most suitable method for their specific synthetic goals.
Comparative Performance of Catalytic Systems
The following table summarizes the performance of different catalysts in the synthesis of imidazo[1,2-a]pyridines, highlighting key reaction parameters and product yields. This allows for a direct comparison of the efficiency and applicability of each catalytic system.
| Catalyst System | Typical Reactants | Reaction Conditions | Product Yield (%) | Key Advantages |
| Copper-Based Catalysts | ||||
| CuI | 2-Aminopyridines, Acetophenones | Aerobic, various solvents | Good to excellent | Broad functional group compatibility.[6] |
| CuI/NaHSO₄·SiO₂ | Aldehydes, 2-Aminopyridines, Terminal Alkynes | Toluene, reflux | High to excellent | Three-component domino reaction.[7] |
| Cu(I) | 2-Aminopyridines, Nitroolefins | Air as oxidant | Good to high | One-pot procedure.[8] |
| Gold-Based Catalysts | ||||
| PicAuCl₂ | 2-Aminopyridine N-oxides, Alkynes | CH₂Cl₂, 40°C, overnight | Good | Mild, atom-economical, tolerates various functional groups.[1][9] |
| Iron-Based Catalysts | ||||
| FeCl₂ | 2-Aminopyridines, 2-Methylnitroolefins | DMF, 150°C, 7h | 26-95% | Inexpensive catalyst, simple procedure.[10] |
| FeCl₃ | 2-Aminopyridines, Nitroolefins | Varies | Good | Superior Lewis acid catalyst in some cascade reactions. |
| Palladium-Based Catalysts | ||||
| Pd(OAc)₂ | 2-Aminopyridines, Aryl Halides, Isocyanides | Microwave irradiation | High | Rapid, ligand-free, three-component reaction.[6] |
| Metal-Free Catalysts | ||||
| Iodine | 2-Aminopyridines, Ketones | Varies | Good | Cost-effective, eco-friendly.[11] |
| None | α-Bromo/Chloroketones, 2-Aminopyridines | 60°C, solvent-free | Good to excellent | Simple, no catalyst required. |
| Photocatalysts | ||||
| Eosin-Y | Ethylarenes, 2-Aminopyridines, NBS | Visible light | Good | Metal-free, environmentally friendly, uses renewable energy.[12] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to illustrate the practical application of these catalytic systems.
1. Gold-Catalyzed Synthesis using PicAuCl₂ [1]
-
Reactants: 2-Aminopyridine N-oxide (0.26 mmol), Alkyne (0.22 mmol)
-
Catalyst: PicAuCl₂ (10 mol%)
-
Reagents: Trifluoroacetic acid (TFA, 1 equiv.), Triethylamine (Et₃N)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Procedure: To a solution of 2-aminopyridine N-oxide in CH₂Cl₂, TFA is added, and the mixture is stirred for 10 minutes. The alkyne and PicAuCl₂ are then added. The reaction mixture is stirred overnight at 40°C. After completion, Et₃N is added, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography to yield the desired imidazo[1,2-a]pyridine.
2. Iron-Catalyzed Synthesis using FeCl₂ [10]
-
Reactants: 2-Aminopyridine, 2-Methylnitroolefin
-
Catalyst: FeCl₂ (10 mol%)
-
Solvent: Dimethylformamide (DMF)
-
Procedure: A mixture of the 2-aminopyridine, 2-methylnitroolefin, and FeCl₂ in DMF is heated at 150°C for 7 hours. The reaction proceeds through a tandem Michael addition and intramolecular cyclization. After cooling, the reaction mixture is worked up to isolate the 3-methyl-2-arylimidazo[1,2-a]pyridine product.
3. Copper-Catalyzed Synthesis using CuI [6]
-
Reactants: 2-Aminopyridine, Acetophenone
-
Catalyst: CuI
-
Conditions: Aerobic
-
Procedure: A mixture of 2-aminopyridine, acetophenone, and a catalytic amount of CuI is heated in a suitable solvent under an air atmosphere. The reaction proceeds via an aerobic oxidative cyclization. Upon completion, the product is isolated and purified. This method is noted for its compatibility with a wide range of functional groups.
4. Metal-Free Synthesis
-
Reactants: α-Bromo/chloroketone, 2-Aminopyridine
-
Conditions: 60°C, solvent-free, catalyst-free
-
Procedure: The α-haloketone and 2-aminopyridine are mixed and heated at 60°C. The reaction proceeds via nucleophilic substitution of the halide by the pyridine nitrogen, followed by intramolecular cyclization. This method is advantageous for its simplicity and avoidance of metal catalysts and solvents.
5. Photocatalytic Synthesis using Eosin-Y [12]
-
Reactants: Ethylarene, 2-Aminopyridine, N-Bromosuccinimide (NBS)
-
Catalyst: Eosin-Y
-
Conditions: Visible light irradiation
-
Procedure: A mixture of the ethylarene, 2-aminopyridine, NBS, and Eosin-Y as the photocatalyst is irradiated with visible light. Eosin-Y activates the C-H bonds of the ethylarene, leading to bromination and subsequent coupling with the aminopyridine to form the imidazo[1,2-a]pyridine product. This approach is environmentally friendly and utilizes a renewable energy source.
Visualizing the Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and analysis of imidazo[1,2-a]pyridines using different catalytic systems.
Caption: General experimental workflow for catalytic synthesis of imidazo[1,2-a]pyridines.
References
- 1. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2024.sci-hub.st [2024.sci-hub.st]
- 6. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 7. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 9. Gold Catalysed Redox Synthesis of Imidazo[1,2- a]pyridine using Pyridine N-Oxide and Alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 11. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 12. Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Green Synthesis of 6-Bromo-2-phenylimidazo[1,2-a]pyridine
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic routes for a key pharmaceutical scaffold, focusing on green chemistry principles and backed by experimental data.
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The synthesis of its derivatives, such as 6-Bromo-2-phenylimidazo[1,2-a]pyridine, is of significant interest. This guide provides a comparative analysis of two synthetic pathways to this compound: a traditional condensation reaction and a modern microwave-assisted one-pot synthesis. The comparison is based on key green chemistry metrics, offering insights into the environmental impact and efficiency of each method.
Comparison of Green Chemistry Metrics
The greenness of a chemical process can be quantified using several metrics. Here, we compare the traditional and microwave-assisted syntheses of this compound based on Atom Economy, Environmental Factor (E-Factor), and Process Mass Intensity (PMI).
| Metric | Traditional Synthesis | Microwave-Assisted Synthesis | Ideal Value |
| Atom Economy (%) | 73.1% | 58.9% | 100% |
| Environmental Factor (E-Factor) | 105.1 | 18.3 | 0 |
| Process Mass Intensity (PMI) | 106.1 | 19.3 | 1 |
Analysis: The traditional synthesis displays a higher atom economy, theoretically incorporating a larger percentage of reactant atoms into the final product. However, the microwave-assisted one-pot synthesis demonstrates a significantly lower E-Factor and PMI, indicating a drastic reduction in waste generation and a more efficient use of materials. The substantial solvent usage in the traditional method's reaction and workup contributes to its high E-Factor and PMI, overshadowing its better atom economy. The microwave-assisted method, by using a green solvent and minimizing workup steps, proves to be the more environmentally benign approach overall.
Experimental Protocols
Detailed methodologies for both synthetic routes are provided below.
Method 1: Traditional Condensation Synthesis
This method involves the reaction of 2-amino-5-bromopyridine with 2-bromoacetophenone in a conventional solvent.
Materials:
-
2-Amino-5-bromopyridine (1.0 mmol, 173.01 mg)
-
2-Bromoacetophenone (1.0 mmol, 199.04 mg)
-
Sodium Bicarbonate (1.5 mmol, 126 mg)
-
Ethanol (20 mL)
-
Ethyl acetate (30 mL)
-
Water (20 mL)
-
Saturated brine solution (20 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 mmol) in ethanol (20 mL), 2-bromoacetophenone (1.0 mmol) and sodium bicarbonate (1.5 mmol) are added.
-
The reaction mixture is refluxed for 8 hours.
-
After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure.
-
The residue is partitioned between ethyl acetate (30 mL) and water (20 mL).
-
The organic layer is separated, washed with brine (20 mL), and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield this compound (assuming 85% yield, 232.16 mg).
Method 2: Microwave-Assisted One-Pot Synthesis
This greener approach utilizes microwave irradiation and a natural solvent.
Materials:
-
Acetophenone (1.0 mmol, 120.15 mg)
-
N-Bromosuccinimide (NBS) (1.0 mmol, 177.98 mg)
-
2-Amino-5-bromopyridine (1.0 mmol, 173.01 mg)
-
Lemon juice (5 mL)
-
Ice-cold water (20 mL)
-
Aqueous ethanol (for recrystallization)
Procedure:
-
A mixture of acetophenone (1.0 mmol), N-bromosuccinimide (1.0 mmol), and lemon juice (5 mL) is irradiated by microwave at 400W and 85°C for 5 minutes to form α-bromoacetophenone in situ.
-
2-Amino-5-bromopyridine (1.0 mmol) is added to the reaction mixture, and it is further irradiated under the same conditions for 10 minutes.
-
After completion of the reaction, the mixture is poured into ice-cold water (20 mL).
-
The solid product is filtered, washed with cold water, and recrystallized from aqueous ethanol to yield this compound (assuming 90% yield, 245.82 mg).[1]
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods.
Caption: Workflow for the traditional synthesis of this compound.
Caption: Workflow for the microwave-assisted one-pot synthesis.
References
Safety Operating Guide
Proper Disposal of 6-Bromo-2-phenylimidazo[1,2-a]pyridine: A Guide for Laboratory Professionals
The proper disposal of 6-Bromo-2-phenylimidazo[1,2-a]pyridine is a critical aspect of laboratory safety and environmental responsibility. As a halogenated heterocyclic organic compound, it is classified as hazardous waste and requires specialized handling and disposal procedures to mitigate potential risks to human health and the environment. This guide provides a step-by-step protocol for the safe disposal of this compound and associated contaminated materials.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) and adhere to all institutional and regulatory guidelines. All personnel involved in the handling and disposal of this compound must be equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust or vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, the material can be absorbed with an inert, non-combustible absorbent such as vermiculite or sand.[1] For larger spills, immediate contact with the institution's Environmental Health and Safety (EHS) department is necessary.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following protocol outlines the necessary steps for its safe disposal.
-
Waste Identification and Segregation : All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1] This waste stream must be segregated from non-halogenated and other incompatible waste streams.[2][3] Specifically, do not mix with strong oxidizing agents, acids, or bases.[1][4][5]
-
Waste Collection and Containerization : Collect all this compound waste in a designated, compatible, and properly sealed hazardous waste container.[1][3] The container must be in good condition and have a threaded cap to ensure it is vapor-tight and spill-proof.[3]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" from the moment the first drop of waste is added.[3] The label must also identify the contents, including the full chemical name "this compound," and indicate the associated hazards (e.g., Toxic, Irritant).[1][2]
-
Storage : Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[1] The storage area should be cool and dry, away from direct sunlight and sources of ignition.[5][6]
-
Disposal : The ultimate disposal of this compound waste should be handled by a licensed chemical destruction plant.[7] The most common and recommended method is controlled incineration at high temperatures.[8] Under no circumstances should this chemical be disposed of down the drain or allowed to enter sewer systems. [6][7]
-
Documentation and Pickup : When the waste container is nearly full, a waste collection request should be submitted to the institution's EHS department. All required documentation must be completed accurately to ensure proper tracking and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. media.laballey.com [media.laballey.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. echemi.com [echemi.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Personal protective equipment for handling 6-Bromo-2-phenylimidazo[1,2-a]pyridine
Essential Safety Protocols for 6-Bromo-2-phenylimidazo[1,2-a]pyridine
For Immediate Reference: Key Safety and Handling Information
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[4] It is a solid, non-combustible substance.[4] Due to its chemical structure, which includes a brominated pyridine derivative, it should be handled with care to avoid skin and eye contact, as well as inhalation of dust.[2][3]
GHS Hazard Information: [4]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statement: H302 (Harmful if swallowed)
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2] | To protect eyes from dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | To prevent skin contact and absorption. |
| Body Protection | A standard laboratory coat, fully buttoned. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron. | To protect skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[3] If dust formation is likely, a respirator may be necessary. | To avoid inhalation of fine dust particles. |
Experimental Protocol: Safe Handling and Disposal
This section provides a step-by-step guide for the safe handling, storage, and disposal of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible.
-
Work Area: Designate a specific area for handling the compound and ensure it is clean and uncluttered.
Handling Procedures
-
Personal Protective Equipment: Before handling, don all the required PPE as outlined in the table above.
-
Weighing and Transfer:
-
Handle as a solid to avoid generating dust.
-
If weighing, do so in a fume hood or a ventilated balance enclosure.
-
Use appropriate tools (spatula, etc.) to transfer the solid, minimizing the creation of dust.
-
-
Solution Preparation:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Keep containers tightly closed when not in use.
-
Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Segregation: Store separately from food and drink.
Spill and Emergency Procedures
-
Small Spills:
-
For small spills of the solid, carefully sweep up the material, avoiding dust generation.
-
Place the collected material in a sealed container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
-
Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[2]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
-
Disposal Plan
-
Waste Classification: All waste containing this compound, including contaminated labware and unused material, should be treated as hazardous chemical waste.
-
Waste Collection: Collect waste in a designated, properly labeled, and sealed hazardous waste container.
-
Disposal Route: Dispose of the chemical waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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|---|---|
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
